Product packaging for Nitric acid;praseodymium(Cat. No.:CAS No. 10361-80-5)

Nitric acid;praseodymium

Cat. No.: B082178
CAS No.: 10361-80-5
M. Wt: 63.013 g/mol
InChI Key: GRYLNZFGIOXLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitric acid;praseodymium is an inorganic compound supplying praseodymium ions in a nitrate matrix, primarily utilized in materials science and chemical research. Its key research value lies in the unique properties of praseodymium, a rare-earth element, which can form complexes with enhanced biological and physical characteristics. Recent studies have demonstrated that novel praseodymium-based complexes exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations as low as 3.125 μg mL⁻¹, suggesting a mechanism that promotes intracellular substance exudation . This compound is also highly relevant in hydrometallurgy for the recycling and separation of rare earth elements (REEs). It can be involved in processes where REEs are recovered from solutions using advanced methods like cation exchange resins or hydrophobic eutectic solvents, which are critical for sustainable recycling from electronic waste . Furthermore, in the context of recycling permanent magnets, praseodymium is often dissolved in nitric acid, and its separation from high concentrations of iron is a crucial step, achieved through methods like hydrothermal hematite precipitation . This reagent is intended for research applications only, including the development of antimicrobial polymers, the synthesis of novel coordination complexes, and the advancement of green separation technologies for critical materials. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HNO3 B082178 Nitric acid;praseodymium CAS No. 10361-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nitric acid
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InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)
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InChI Key

GRYLNZFGIOXLOG-UHFFFAOYSA-N
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Canonical SMILES

[N+](=O)(O)[O-]
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Molecular Formula

HNO3
Record name NITRIC ACID, RED FUMING
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DSSTOX Substance ID

DTXSID5029685
Record name Nitric acid
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Molecular Weight

63.013 g/mol
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Physical Description

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]
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Boiling Point

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F
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Solubility

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible
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Density

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50
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Vapor Density

Relative vapor density (air = 1): 2.2
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Vapor Pressure

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg
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Impurities

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON
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Color/Form

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals

CAS No.

7697-37-2, 10361-80-5, 78989-43-2
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Melting Point

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F
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Synthetic Methodologies for Praseodymium Nitrate and Derivative Materials

Controlled Synthesis of Praseodymium(III) Nitrate (B79036) Hydrates

Praseodymium(III) nitrate, with the general formula Pr(NO₃)₃·xH₂O, is most commonly found as a green, crystalline hexahydrate, Pr(NO₃)₃·6H₂O. sigmaaldrich.com Its synthesis is typically achieved through aqueous routes, and subsequent crystallization protocols are employed to obtain high-purity single crystals.

The most direct method for synthesizing praseodymium(III) nitrate involves the reaction of praseodymium oxide (Pr₂O₃) with nitric acid (HNO₃). wikipedia.org This acid-base reaction yields a solution of praseodymium nitrate, from which the hydrated salt can be precipitated.

Reaction: Pr₂O₃ + 6 HNO₃ → 2 Pr(NO₃)₃ + 3 H₂O wikipedia.org

This process involves dissolving praseodymium ores or purified oxide in nitric acid, followed by filtration to remove any insoluble impurities. sigmaaldrich.com The resulting solution contains solvated praseodymium(III) ions and nitrate ions. The concentration of the solution is then carefully increased, typically by evaporation, to induce precipitation of the praseodymium(III) nitrate hydrate (B1144303) crystals upon cooling. The stoichiometry of the hydrate, most commonly the hexahydrate, is dependent on the crystallization conditions.

Growing high-quality single crystals of praseodymium(III) nitrate hexahydrate is essential for applications requiring high purity and for crystallographic studies. wikipedia.org Several crystallization techniques can be optimized for this purpose, leveraging the salt's solubility in polar solvents like water, alcohols, and acetonitrile. sigmaaldrich.com

Slow Evaporation: This is a straightforward method where a saturated or near-saturated solution of praseodymium nitrate is prepared in a suitable solvent. rochester.edu The solution is filtered to remove particulates that could act as unwanted nucleation sites and then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. rochester.eduresearchgate.net Fewer nucleation sites lead to the growth of larger, higher-quality crystals. rochester.edu

Solvent Layering (Liquid Diffusion): This technique is effective when the compound is soluble in one solvent but insoluble in another miscible solvent. A concentrated solution of praseodymium nitrate is prepared, and a less dense "anti-solvent" is carefully layered on top, creating a distinct interface. unifr.ch Slow diffusion of the anti-solvent into the praseodymium nitrate solution gradually reduces the solubility, leading to controlled crystal growth at the interface. rochester.eduunifr.ch

Vapor Diffusion: Considered a highly successful method, vapor diffusion involves dissolving the praseodymium nitrate in a moderately non-volatile solvent (e.g., methanol) in a small, open vial. ufl.edu This vial is then placed inside a larger, sealed container that contains a volatile anti-solvent (e.g., diethyl ether). ufl.edu The vapor from the anti-solvent slowly diffuses into the solution, reducing its solubility and promoting the gradual formation of well-defined crystals. unifr.ch

Synthesis of Praseodymium Oxide Nanostructures from Nitrate Precursors

Praseodymium nitrate is a preferred precursor for synthesizing various praseodymium oxide nanostructures due to its high solubility and relatively low decomposition temperature. sigmaaldrich.com The choice of synthetic route significantly influences the morphology, crystal structure, and stoichiometry of the resulting oxide.

Solution Combustion Synthesis (SCS) is a rapid and efficient method for producing voluminous, high-purity, and homogenous crystalline oxide materials. ipme.ru In this process, an aqueous solution containing praseodymium nitrate (the oxidizer) and an organic fuel, such as urea (B33335) or glycine (B1666218) (the reductant), is heated. ipme.ruresearchgate.net

The mixture is introduced into a furnace preheated to several hundred degrees Celsius (e.g., 400°C). ipme.ru The solution rapidly boils, foams, and undergoes a self-sustaining, flameless combustion reaction. ipme.ru This exothermic reaction generates gaseous products, leading to a voluminous, foamy oxide product with a nanocrystalline structure. ipme.ru For instance, complexes of praseodymium nitrate with urea, such as [Pr(Ur)₄(NO₃)₃], can be used as precursors. researchgate.net The initial combustion may produce basic carbonates, requiring further annealing at higher temperatures (>460°C) to obtain the desired praseodymium oxide (Pr₆O₁₁). researchgate.net

Hydrothermal and sol-gel methods offer excellent control over the particle size, morphology, and porosity of the final oxide product. acs.orgrgnpublications.com

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. For instance, Pr(OH)₃ nanorods have been synthesized via a hydrothermal process using praseodymium nitrate as the starting material. researchgate.net These hydroxide (B78521) nanostructures can then be calcined (heated at high temperatures) to form praseodymium oxide nanorods, largely preserving the morphology of the precursor.

Sol-Gel Method: The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Praseodymium oxide can be prepared by dissolving praseodymium nitrate in a suitable solvent, often with a complexing agent. acs.org For example, nano-sized crystalline praseodymium orthoferrite (PrFeO₃) has been synthesized by dissolving praseodymium nitrate and iron(III) nitrate in a water-methanol co-solvent, followed by gelation and annealing at temperatures between 650°C and 950°C. cyberleninka.ru This route allows for the synthesis of highly pure and homogenous materials at relatively low temperatures. cyberleninka.ru

The thermal decomposition of praseodymium nitrate hydrate is a complex, multi-step process that ultimately yields praseodymium oxide. researchgate.netiaea.org The atmosphere under which this decomposition and subsequent calcination occur plays a crucial role in determining the final stoichiometry, crystal structure, and surface properties of the oxide. ekb.egekb.eg

Heating praseodymium nitrate hydrate in different gas atmospheres (e.g., pure oxygen, pure argon, or a mixture) leads to different final oxide phases. ekb.egekb.eg

Oxygen Atmosphere: Decomposition in an oxygen-rich atmosphere tends to promote the formation of the stoichiometric PrO₂. ekb.egekb.eg

Inert (Argon) or Mixed Atmosphere: Decomposition in an inert (argon) or mixed argon/oxygen atmosphere favors the formation of non-stoichiometric, oxygen-deficient oxides, such as PrO₁.₈₃₃ (which corresponds to the Pr₆O₁₁ phase). ekb.egekb.eg

The atmosphere not only affects the stoichiometry but also influences properties like surface area, crystallinity, and porosity. ekb.eg For instance, oxides formed in argon-containing atmospheres have been found to exhibit larger surface areas and improved mesoporosity compared to those formed in pure oxygen. ekb.eg

Table 1: Effect of Decomposition Atmosphere on Praseodymium Oxide Properties Interactive table: Click on headers to sort.

Decomposition Atmosphere Final Oxide Phase Crystallinity Surface Area Porosity
Oxygen (O₂) PrO₂ Lower Lower Less Developed
Argon (Ar) PrO₁.₈₃₃ (Pr₆O₁₁) Higher Larger Improved Mesoporosity
Argon/Oxygen (1:1) PrO₁.₈₃₃ (Pr₆O₁₁) Higher Larger Improved Mesoporosity

Data synthesized from research findings indicating that oxygen atmospheres promote PrO₂ formation, while inert or mixed atmospheres lead to PrO₁.₈₃₃ with enhanced surface characteristics. ekb.egekb.eg

Fabrication of Praseodymium-Doped Mixed Metal Oxides

Praseodymium nitrate serves as a crucial precursor in the synthesis of praseodymium-doped mixed metal oxides, materials that are gaining attention for their diverse applications in catalysis, ceramics, and electronics. The incorporation of praseodymium into a host metal oxide matrix can significantly alter and enhance the material's magnetic, optical, and catalytic properties. mpie.denih.gov The fabrication of these complex oxides is achieved through various synthetic methodologies, each offering distinct advantages in controlling the final product's characteristics, such as particle size, morphology, and phase purity. Common techniques employing praseodymium nitrate include co-precipitation, sol-gel synthesis, and hydrothermal methods.

Co-precipitation Method

The co-precipitation technique is a widely utilized, straightforward, and effective method for synthesizing homogeneous praseodymium-doped mixed metal oxide nanoparticles. This method involves dissolving praseodymium nitrate along with the nitrates or other soluble salts of the host metals (e.g., indium, zinc, bismuth, iron) in a suitable solvent, typically water. researchgate.netresearchgate.net A precipitating agent, such as a base like potassium hydroxide or ammonia (B1221849) solution, is then added to the solution, causing the simultaneous precipitation of the metal hydroxides or other insoluble precursors. researchgate.netmdpi.com The resulting precipitate, a homogeneous mixture of the precursor materials, is then washed, dried, and calcined at elevated temperatures to yield the final praseodymium-doped mixed metal oxide. researchgate.net

This method allows for excellent mixing of the constituent ions at an atomic level, leading to the formation of uniform solid solutions upon calcination. For instance, praseodymium-doped indium zinc oxide (IZO) composite nanoparticles have been fabricated using this technique. researchgate.net Similarly, praseodymium-doped bismuth ferrite (B1171679) (BiFeO3) has been synthesized by hydrolyzing a mixture of praseodymium (III) nitrate hexahydrate, bismuth (III) nitrate pentahydrate, and iron (III) nitrate nonahydrate, followed by calcination of the resulting precipitates. researchgate.net The properties of the final material can be tuned by controlling parameters such as pH, reaction temperature, and precursor concentration. researchgate.net

Sol-Gel Synthesis

The sol-gel method is another prominent technique for preparing praseodymium-doped mixed metal oxides, valued for its ability to produce high-purity, homogeneous materials with a narrow particle size distribution at relatively low annealing temperatures. cyberleninka.ru The process begins with the hydrolysis and condensation of molecular precursors, typically metal alkoxides or inorganic salts like praseodymium nitrate and iron nitrate, in a solvent. cyberleninka.ruyoutube.com This leads to the formation of a "sol," which is a colloidal suspension of solid particles. With further processing, the sol evolves into a "gel," an interconnected, rigid network. The gel is then dried to remove the solvent and subsequently calcined to form the crystalline mixed metal oxide. nih.gov

For the synthesis of nanocrystalline praseodymium orthoferrite (PrFeO3), praseodymium nitrate hexahydrate and iron nitrate nonahydrate are dissolved in a water-methanol co-solvent. cyberleninka.ru The mixture is then added to a boiling solvent, leading to the formation of a precursor that is annealed at temperatures ranging from 650 to 950 °C to form single-phase PrFeO3 nanoparticles. cyberleninka.ru The Pechini sol-gel method, a variation that uses a chelating agent like tartaric acid and a polymerizing agent like ethylene (B1197577) glycol, is also effective in creating complex, cross-linked networks that ensure a uniform distribution of metal cations, preventing segregation during calcination. nih.gov

Hydrothermal and Solvothermal Methods

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. nih.gov This method is particularly effective for producing highly crystalline nanoparticles without the need for high-temperature post-synthesis calcination. semanticscholar.org Praseodymium nitrate is dissolved in water along with the salts of the other constituent metals. The pH is typically adjusted, and the solution is heated, allowing for the controlled nucleation and growth of the mixed metal oxide crystals. mdpi.com

A variation of this technique is the microwave-assisted hydrothermal (MH) route, which has been successfully used to prepare nanocrystalline praseodymium-doped ceria powders. rsc.org This method significantly reduces the reaction time compared to conventional hydrothermal techniques. rsc.org In a typical process, aqueous solutions of praseodymium nitrate and cerium nitrate are mixed, a mineralizer (like a base) is added, and the system is heated using microwave radiation. This process yields highly crystalline solid solutions with controlled particle sizes. rsc.org

Solution Combustion Synthesis

Solution combustion synthesis is a rapid, energy-efficient technique for producing fine oxide powders. The method utilizes an exothermic, self-sustaining reaction between an oxidizer (metal nitrates, such as praseodymium nitrate) and a fuel (an organic compound like urea). researchgate.net The precursors are dissolved in water to form a homogeneous solution, which is then heated. As the water evaporates, the mixture thickens and eventually ignites, producing a voluminous, foamy powder in a very short time. This powder is the desired mixed metal oxide, which may sometimes require further annealing to improve its crystallinity. researchgate.net Complexes of praseodymium nitrate with urea have been specifically studied as precursors for this method, leading to the formation of nanoscale praseodymium oxides after combustion and subsequent annealing. researchgate.net

Research Findings on Synthetic Methodologies

The choice of synthetic method significantly impacts the physicochemical properties of the resulting praseodymium-doped mixed metal oxides. The following table summarizes key findings from various research efforts.

Synthetic MethodMixed Metal Oxide SystemPrecursorsKey Synthesis ParametersResulting Material Characteristics
Co-precipitationPr-doped Indium Zinc Oxide (IZO)Praseodymium nitrate, Indium(III) nitrate, Zinc sulfate (B86663) heptahydratepH range: 5–11; Reaction temperature: 180°C (hydrothermal processing of precipitate)Composite nanoparticles
Co-precipitationPr-doped Bismuth Ferrite (BiFeO₃)Praseodymium(III) nitrate hexahydrate, Bismuth(III) nitrate pentahydrate, Iron(III) nitrate nonahydrateHydrolysis followed by calcinationDoped bismuth ferrite materials
Sol-GelPraseodymium Orthoferrite (PrFeO₃)Pr(NO₃)₃·6H₂O, Fe(NO₃)₃·9H₂OWater-methanol co-solvent; Annealing at 650–950°C for 60 minSingle-phase nanoparticles with increasing crystal size and coercivity with annealing temperature
Sol-GelPraseodymia-Titania (PrₐTiₑOₓ)Praseodymium nitrate, Titanium butoxideAmmonia solution added; Calcination at 400°C for 4 hMixed oxides with varying specific surface areas depending on the Pr/Ti ratio
Microwave-Assisted HydrothermalPraseodymium-doped Ceria (CeO₂)Praseodymium nitrate, Cerium nitrateMicrowave treatmentNanocrystalline solid solutions
Solution CombustionPraseodymium Oxide (Pr₆O₁₁)Praseodymium nitrate, UreaCombustion begins at ~330°C; Annealing >460°CNanoscale oxides

Coordination Chemistry and Complexation Dynamics of Praseodymium Iii Nitrate

Characterization of Ligand-Praseodymium(III) Interactions

The interaction of praseodymium(III) nitrate (B79036) with various organic ligands has been extensively studied to understand the resulting complexation behavior. These interactions are typically characterized using a suite of analytical techniques, including elemental analysis, molar conductance, infrared (IR) and UV-visible spectroscopy, and thermogravimetric analysis, which together provide insights into the stoichiometry, structure, and stability of the formed complexes.

Praseodymium(III) nitrate readily forms stable complexes with a variety of nitrogen-donating heterocyclic ligands. These ligands coordinate to the Pr³⁺ ion through one or more nitrogen atoms, leading to the formation of well-defined coordination spheres.

For instance, the interaction with 10-[(1-Methyl-3-piperidyl)methyl]phenothiazine, also known as mepazine (MZ), results in the formation of a complex with the general formula [Pr(MZ)₂(NO₃)₂]NO₃. asianpubs.org In this eight-coordinate complex, mepazine acts as a bidentate ligand, coordinating through both the heterocyclic nitrogen atom and the tertiary nitrogen atom of its side chain. asianpubs.org Spectroscopic studies, particularly far-IR spectra, show a band around 440-450 cm⁻¹ which is assigned to the Pr-N bond, confirming the coordination. asianpubs.org

Similarly, complexes have been synthesized with 4,4'-bipyridyl, a common bridging ligand. In one such case, a complex with the formula Pr(NO₃)₃(H₂O)₄·(C₁₀H₈N₂)₂H₂O was formed. Interestingly, in this specific structure, the bipyridyl molecules were not directly coordinated to the praseodymium ion but were present in the crystal lattice, stabilized by hydrogen bonding.

Another study reported the synthesis of complexes with niacin (a pyridine (B92270) derivative) and 8-hydroxyquinoline. acs.org In the case of 8-hydroxyquinoline, the heterocyclic nitrogen atom forms a chelating ring with the Pr³⁺ ion, demonstrating a clear N-donor interaction. acs.org

Table 1: Examples of Praseodymium(III) Nitrate Complexes with N-Donor Ligands
LigandComplex FormulaPr³⁺ Coordination No.Ligand Coordination Mode
Mepazine (MZ)[Pr(MZ)₂(NO₃)₂]NO₃8Bidentate (N, N')
Niacin[Pr(C₆H₄NO₂)₃]·2H₂ONot specifiedBidentate (N, O)
8-Hydroxyquinoline[Pr(C₉H₆NO)₃]·4H₂ONot specifiedBidentate (N, O)

Oxygen-donor ligands, particularly those containing carboxylate or carbonyl groups, form robust complexes with the hard Lewis acid Pr³⁺ ion. These interactions have been thoroughly investigated.

Urea (B33335) (Ur) complexes of praseodymium nitrate have been isolated and structurally characterized. Two distinct compounds, [Pr(Ur)₂(H₂O)₂(NO₃)₃] and [Pr(Ur)₄(NO₃)₃], have been identified. researchgate.net In these complexes, urea acts as a monodentate ligand, coordinating through its oxygen atom. This is confirmed by IR spectroscopy, which shows a shift in the C=O stretching frequency upon complexation, indicative of the involvement of the carbonyl oxygen in bonding to the metal center.

Carboxylic acids , such as niacin (nicotinic acid), coordinate with Pr³⁺ ions in a bidentate fashion through an oxygen atom of the deprotonated carboxylic group and the heterocyclic nitrogen atom. acs.org Salicylic (B10762653) acid has also been used to synthesize a complex with the formula [Pr(C₇H₅O₃)₂(C₉H₆NO)], where it coordinates through the carboxylate oxygen atoms. epa.gov

8-Hydroxyquinoline is a versatile ligand that acts as both an N-donor and an O-donor. It coordinates to the Pr³⁺ ion through the deprotonated hydroxyl oxygen and the heterocyclic nitrogen atom, forming a stable chelate. acs.org The formation of complexes with compositions such as [Pr(C₉H₆NO)₃]·4H₂O has been reported and characterized using elemental analysis, IR spectroscopy, and thermogravimetric analysis. acs.org

Table 2: Characterization Data for Praseodymium(III) Nitrate Complexes with O-Donor Ligands
LigandComplex FormulaKey Spectroscopic Evidence (IR)
Urea (Ur)[Pr(Ur)₂(H₂O)₂(NO₃)₃]Shift in C=O stretching frequency
Urea (Ur)[Pr(Ur)₄(NO₃)₃]Shift in C=O stretching frequency
Niacin[Pr(C₆H₄NO₂)₃]·2H₂OBidentate coordination via carboxylate oxygen confirmed
8-Hydroxyquinoline[Pr(C₉H₆NO)₃]·4H₂OCoordination of deprotonated hydroxyl group confirmed
Salicylic Acid[Pr(C₇H₅O₃)₂(C₉H₆NO)]Coordination via carboxylate oxygen atoms

The coordination sphere of praseodymium(III) can be tailored by employing a combination of different ligands or by using multidentate Schiff base ligands.

Mixed-ligand complexes have been synthesized using praseodymium nitrate with ligands such as niacin and 8-hydroxyquinoline, or salicylic acid and 8-hydroxyquinoline. acs.orgepa.gov For example, the complex [Pr(C₇H₅O₃)₂(C₉H₆NO)] incorporates two salicylate (B1505791) ligands and one 8-hydroxyquinolinate ligand, showcasing the ability of the Pr³⁺ ion to accommodate different ligand types simultaneously. epa.gov Characterization of these complexes confirms the coordination of all employed ligands to the central metal ion. acs.orgepa.gov

Schiff base complexes derived from the condensation of aldehydes or ketones with primary amines are another important class. A Schiff base derived from o-vanillin and 1-(2-aminoethyl)piperazine (B7761512) forms an eight-coordinate complex with praseodymium(III) nitrate, formulated as Pr(L)(NO₃)(H₂O)₂. The ligand in this complex is tetradentate, coordinating through the imine nitrogen, secondary and tertiary nitrogen atoms from the piperazine (B1678402) ring, and the phenolic oxygen atom. IR spectra confirm the coordination of the azomethine (C=N) group by a shift to lower frequencies upon complexation.

Structural Elucidation of Praseodymium Nitrate Coordination Compounds

While spectroscopic methods provide valuable information about ligand coordination, single-crystal X-ray diffraction offers definitive proof of the three-dimensional structure, including coordination geometries, bond lengths, and the coordination modes of anions like nitrate.

X-ray crystallography has been instrumental in determining the precise coordination environment around the Pr³⁺ ion in its nitrate complexes.

A notable example is the complex Pr(NO₃)₃(H₂O)₄·(C₁₀H₈N₂)₂H₂O, which crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net The analysis revealed that the praseodymium ion is ten-coordinate. Its coordination sphere is composed of three bidentate nitrate groups and four water molecules. researchgate.net This high coordination number is a hallmark of lanthanide chemistry.

Similarly, the structures of urea-containing complexes have been elucidated. The compound [Pr(Ur)₂(H₂O)₂(NO₃)₃] was synthesized and studied, confirming the coordination of two urea molecules, two water molecules, and three nitrate ions to the central praseodymium atom. researchgate.net The related complex, [Pr(Ur)₄(NO₃)₃], was also structurally characterized, showing four coordinated urea molecules and three nitrate ions. researchgate.net These studies provide unambiguous evidence of the direct bonding between the ligands and the metal center and reveal the intricate geometries adopted by these high-coordinate species.

Table 3: Crystallographic Data for Selected Praseodymium(III) Nitrate Complexes
Complex FormulaCrystal SystemSpace GroupPr³⁺ Coordination No.Coordinated Ligands
Pr(NO₃)₃(H₂O)₄·(C₁₀H₈N₂)₂H₂OOrthorhombicP2₁2₁2₁103x NO₃⁻, 4x H₂O
[Pr(Ur)₂(H₂O)₂(NO₃)₃]--Not specified2x Urea, 2x H₂O, 3x NO₃⁻
[Pr(Ur)₄(NO₃)₃]--Not specified4x Urea, 3x NO₃⁻

The nitrate ion (NO₃⁻) is an ambidentate ligand that can coordinate to a metal ion in several ways, most commonly as a unidentate or a bidentate chelating ligand. In praseodymium(III) complexes, the bidentate mode is frequently observed, which helps to satisfy the high coordination number preferred by the large Pr³⁺ ion.

In the complex [Pr(MZ)₂(NO₃)₂]NO₃, where MZ is mepazine, infrared and conductance studies indicate that two of the three nitrate groups are coordinated to the metal ion in a bidentate fashion, while the third remains as a counter-ion in the outer coordination sphere. asianpubs.org This results in an eight-coordinate Pr³⁺ center.

The bidentate nature of nitrate coordination is also confirmed by single-crystal X-ray diffraction. In the structure of Pr(NO₃)₃(H₂O)₄·(C₁₀H₈N₂)₂H₂O, all three nitrate groups were found to be coordinated to the praseodymium ion as bidentate ligands. researchgate.net

In a Schiff base complex, the presence of bidentate nitrate groups was inferred from IR spectral data, where the magnitude of separation between specific vibrational bands (ν₄-ν₁) is characteristic of this coordination mode.

This consistent observation of bidentate nitrate coordination across various complexes highlights its importance in stabilizing the coordination sphere of the praseodymium(III) ion.

Analysis of Coordination Number and Intermolecular Interactions

The coordination environment of the praseodymium(III) ion in nitrate-containing compounds is characterized by high coordination numbers, a common feature for lanthanide ions. In the solid state, the structure of praseodymium(III) nitrate hexahydrate, Pr(NO₃)₃·6H₂O, has been determined by X-ray crystallography, providing precise details on the coordination sphere of the Pr³⁺ ion. wikipedia.org

In complexes with other ligands, praseodymium(III) nitrate demonstrates its capacity to form structures with high coordination numbers. For instance, in a complex with the bidentate ligand mepazine (MZ), the resulting compound has the general formula [Pr(MZ)₂(NO₃)₂]NO₃. asianpubs.org In this arrangement, the central praseodymium ion is eight-coordinated. This coordination is achieved through bonds with two mepazine ligands and two nitrate groups that act as bidentate ligands, meaning they each bond to the metal center through two oxygen atoms. The third nitrate group remains outside the primary coordination sphere as a counter-ion. asianpubs.org This structure highlights the nitrate ion's ability to act as a versatile ligand, capable of bidentate coordination to satisfy the large coordination sphere of the Pr³⁺ ion.

The coordination number of a metal ion in a complex is defined as the number of ligand donor atoms to which the metal is directly bonded. For lanthanides like praseodymium, coordination numbers typically range from 6 to 12, with 8 and 9 being the most common. The geometry of these complexes can be complex, with possibilities including square antiprism and dodecahedron for a coordination number of 8. libretexts.org

Thermochemical and Thermodynamic Aspects of Praseodymium(III) Complexation

Calorimetric Determination of Coordination Reaction Enthalpies

The enthalpy changes associated with praseodymium(III) nitrate reactions provide fundamental insights into the energetics of its coordination. Calorimetry is a key technique for measuring these heat changes. The thermal decomposition of anhydrous praseodymium(III) nitrate, Pr(NO₃)₃, has been studied, and the enthalpy of decomposition was determined to be 102.6 kJ·mol⁻¹. researchgate.net

The decomposition of the hydrated form, Pr(NO₃)₃·6H₂O, is a more complex, multi-stage process. It involves sequential dehydration steps, followed by the decomposition of the anhydrous nitrate through intermediate oxynitrates, eventually forming praseodymium oxide. researchgate.netiaea.org

Table 1: Enthalpy Data for Praseodymium Nitrate and Related Compounds

Compound/Reaction Parameter Value
Pr(NO₃)₃ (anhydrous) Enthalpy of Decomposition (ΔH_decomp) 102.6 kJ·mol⁻¹

Evaluation of Stability Constants and Thermodynamic Parameters

The stability of complexes formed between praseodymium(III) and nitrate ions in solution can be quantified by stability constants (K) and associated thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Direct experimental data for the Pr³⁺-NO₃⁻ system is limited, but again, the Nd³⁺-NO₃⁻ system provides a reliable proxy. Studies on neodymium(III) nitrate complexation show that the resulting complex is weak and its stability slightly increases with rising temperature. nih.gov This temperature dependence is consistent with the positive enthalpy of complexation, as described by the van 't Hoff equation. The positive enthalpy and the weak nature of the complex indicate that the interaction is primarily electrostatic and driven by a positive entropy change, likely resulting from the release of water molecules from the hydration spheres of the ions upon complex formation.

Luminescence spectroscopy on the Eu³⁺-nitrate system, another lanthanide analog, suggests the formation of inner-sphere complexes where the nitrate ion directly binds to the metal, displacing water molecules. nih.gov

The relationship between the thermodynamic parameters is given by the equation: ΔG = -RTlnK = ΔH - TΔS

For the NdNO₃²⁺ complex, the small positive ΔH and the formation of a stable complex (negative ΔG) imply a significantly positive TΔS term. nih.gov This confirms that the formation of lanthanide-nitrate complexes in aqueous solution is an entropy-driven process.

Table 2: Thermodynamic Parameters for Nd(III)-Nitrate Complexation at 25°C

Parameter Value
Enthalpy (ΔH) +1.5 ± 0.2 kJ·mol⁻¹
Log K (at infinite dilution) 0.45 ± 0.05
Gibbs Free Energy (ΔG) -2.57 ± 0.29 kJ·mol⁻¹

(Data for Nd³⁺ is used as a close analogue for Pr³⁺) nih.gov

High Oxidation State Praseodymium Chemistry in Nitrate Environments

While praseodymium is most stable in the +3 oxidation state, research has provided compelling evidence for the existence of higher oxidation states, particularly Pr(V), in specific chemical environments, including oxide nitrate complexes.

Spectroscopic and Theoretical Evidence for Praseodymium(V) Species

The existence of praseodymium in the +5 oxidation state has been demonstrated in the gas phase within oxide nitrate complexes. These species are generated and studied using techniques like mass spectrometry coupled with computational chemistry.

The key species identified is the praseodymium(V) dioxide dinitrate anion, [PrO₂(NO₃)₂]⁻. Computational studies, using methods such as density functional theory (DFT) and coupled-cluster calculations, have been crucial in confirming the +5 oxidation state of praseodymium in this complex. [4 from initial search] The calculations show that the ground state electronic structure corresponds to a Pr(V) center, which can be described as a central [O=PrV=O]⁺ moiety coordinated by two nitrate anions. [4 from initial search]

Theoretical calculations provide detailed geometric information. In the [Pr(O)₂(NO₃)₂]⁻ ion, the Pr≡O bond length is calculated to be approximately 1.779 Å. This is slightly longer than the bond in the bare PrO₂⁺ cation, a difference attributed to charge polarization from the coordinating nitrate ligands. [4 from initial search] In contrast, computations for the analogous neodymium complex show that the +3 oxidation state with a peroxide ligand ([NdIII(η²-O₂)(NO₃)₂]⁻) is significantly more stable than a hypothetical Nd(V) structure. [4 from initial search] This highlights the unique stability of the +5 oxidation state for praseodymium in this specific nitrate-coordinated environment.

Chemical Stability of High-Valent Praseodymium Oxide Nitrate Complexes

The chemical stability of the Pr(V) species has been probed by studying its reactivity in the gas phase, particularly with water. Experiments conducted in a quadrupole ion trap mass spectrometer have shown that the [PrO₂(NO₃)₂]⁻ complex is remarkably unreactive towards water. [4 from initial search]

This inertness provides strong chemical evidence for the stability of Pr(V) in this coordination environment. For comparison, the analogous cerium complex, [CeO₂(NO₃)₂]⁻, which contains Ce(IV), reacts slowly with water, while the neodymium complex, [NdO₂(NO₃)₂]⁻, containing Nd(III), reacts very quickly. [4 from initial search]

The high stability of the praseodymium(V) complex is further supported by computational analysis of its potential reaction with water. The calculated energetics for the hydrolysis reaction show it to be a highly endergonic process, confirming the robust nature of Pr(V) in the [PrO₂(NO₃)₂]⁻ anion. [4 from initial search] Collision-induced dissociation (CID) experiments also indicate the stability of the Pr(V) complex, as it does not readily fragment. [4 from initial search] This lack of reactivity underscores the stabilizing effect of the oxo and nitrate ligands on the high-valent praseodymium center.

Table 3: Summary of Compounds Mentioned

Compound Name Chemical Formula
Praseodymium(III) nitrate Pr(NO₃)₃
Praseodymium(III) nitrate hexahydrate Pr(NO₃)₃·6H₂O
Mepazine C₁₉H₂₂N₂S
Tris(mepazine)dinitratopraseodymium(III) nitrate [Pr(C₁₉H₂₂N₂)₂(NO₃)₂]NO₃
Praseodymium(V) dioxide dinitrate anion [PrO₂(NO₃)₂]⁻
Neodymium(III) nitrate Nd(NO₃)₃
Neodymium(III) mononitrate cation [NdNO₃]²⁺
Europium(III) nitrate Eu(NO₃)₃
Cerium(IV) dioxide dinitrate anion [CeO₂(NO₃)₂]⁻
Neodymium(III) dioxide dinitrate anion [NdO₂(NO₃)₂]⁻

Separation Science and Extraction Processes for Praseodymium Iii from Nitrate Media

Solvent Extraction Mechanisms and Parameters

The mechanism of solvent extraction for Praseodymium(III) from nitrate (B79036) solutions typically follows a solvation or ion-exchange pathway, depending on the extractant used. For neutral extractants, the process involves the solvation of the neutral praseodymium nitrate complex, Pr(NO₃)₃, by the organic reagent. The equilibrium of this process is highly sensitive to the composition of both the aqueous and organic phases.

The concentration of nitric acid (HNO₃) in the aqueous phase has a complex and critical effect on the distribution of Pr(III). Initially, an increase in nitric acid concentration can enhance extraction. However, beyond an optimal point, the extraction efficiency tends to decrease.

Research conducted with neutral organophosphorous extractants, such as Cyanex 921 and Cyanex 923, illustrates this behavior. In one study, the extraction of 0.001 M Pr(III) was observed to increase as the nitric acid concentration was raised from 0.001 M to 0.008 M. scispace.com Further increases in acidity led to a reduction in extraction efficiency. scispace.com This decrease is attributed to the competitive extraction of nitric acid itself by the extractant molecules, which reduces the amount of free extractant available to complex with the praseodymium nitrate species. scispace.com Similarly, studies using a binary mixture of Cyanex 921 and Cyanex 923 also reported a decrease in extraction with increasing acid concentration. iaea.orguctm.edu In a different system involving supercritical fluid extraction with tributyl phosphate (B84403) (TBP)/nitric acid adducts, the most rapid extraction was achieved with an adduct containing approximately 4 M HNO₃, with efficiency declining at higher acidities. inl.gov

Table 1: Effect of Nitric Acid Concentration on Pr(III) Extraction Percentage Aqueous Phase: 0.001 M Pr(III), 0.1 M KNO₃. Organic Phase: 0.1 M Extractant in Kerosene (B1165875).

Nitric Acid (HNO₃) Concentration (M)Extraction with Cyanex 921 (%)Extraction with Cyanex 923 (%)
0.00158.557.6
0.00869.264.3

The concentration of nitrate ions (NO₃⁻) in the aqueous phase significantly influences the extraction of Pr(III). An increase in nitrate concentration, typically achieved by adding a salting-out agent like potassium nitrate (KNO₃) or ammonium (B1175870) nitrate (NH₄NO₃), enhances the extraction efficiency. This phenomenon, known as the "salting-out effect," promotes the formation of the neutral Pr(NO₃)₃ complex, which is more readily extracted into the organic phase. dbc.wroc.pl

Studies have demonstrated a direct correlation between nitrate ion concentration and the percentage of Pr(III) extracted. For instance, when using a binary mixture of 0.1 M Cyanex 921 and 0.1 M Cyanex 923, the extraction of Pr(III) from a 0.001 M HNO₃ solution surged from 11.5% to 94% as the potassium nitrate concentration was increased from 0.01 M to 0.45 M. uctm.edu This highlights the critical role of maintaining a high nitrate ion concentration to maximize the distribution of praseodymium into the organic phase.

The concentration of the extractant in the organic phase is a key parameter for optimizing the recovery of Pr(III). Generally, increasing the extractant concentration leads to a higher distribution ratio and greater extraction efficiency, as more extractant molecules are available to solvate the praseodymium complex.

For example, in a study using Cyanex 921 and Cyanex 923 in kerosene, the recovery of Pr(III) was shown to rise significantly with increased extractant concentration. scispace.comtubitak.gov.tr With Cyanex 921, the extraction percentage increased from 0.6% to 92.6% as its concentration was varied from 0.01 M to 0.5 M. scispace.comtubitak.gov.tr Similarly, with Cyanex 923, the extraction increased from 5.7% to 92.8% over a concentration range of 0.01 M to 1 M. scispace.comtubitak.gov.tr

The choice of diluent, the organic solvent in which the extractant is dissolved, also affects extraction performance. Diluents can influence the solubility of the extractant and the extracted complex, as well as the physical properties of the organic phase, such as viscosity and phase separation characteristics. Kerosene is a common and effective diluent for many organophosphorous extractants used in rare earth separation. scispace.comiaea.orguctm.edutubitak.gov.tr Other diluents, such as toluene (B28343), have been used in systems involving different extractant mixtures. nih.gov

Table 2: Effect of Extractant Concentration on Pr(III) Extraction Aqueous Phase: 0.001 M Pr(III), 0.001 M HNO₃, 0.1 M KNO₃. Organic Phase: Extractant in Kerosene.

ExtractantConcentration (M)Pr(III) Recovery (%)
Cyanex 9210.010.6
0.592.6
Cyanex 9230.015.7
1.092.8

Development and Application of Organic Extractants

The selection of an appropriate organic extractant is paramount for the selective and efficient separation of praseodymium. Neutral organophosphorous reagents are particularly effective for extracting rare earth elements from nitrate media through a solvation mechanism.

Tributyl phosphate (TBP) is a widely used solvating extractant in the nuclear industry and for rare earth element separations. thaiscience.info It extracts Pr(III) from nitrate solutions by forming a complex with the neutral praseodymium nitrate salt. The extraction efficiency with TBP is heavily dependent on factors like nitric acid and TBP concentration. arabjchem.orgaip.org

The Cyanex series of extractants, which are commercial organophosphine oxides, have also been extensively studied for praseodymium extraction. scispace.com Cyanex 921 (primarily tri-n-octyl phosphine (B1218219) oxide) and Cyanex 923 (a mixture of tri-n-alkyl phosphine oxides) have demonstrated high extraction efficiencies for Pr(III) from acidic nitrate media. scispace.comtubitak.gov.trtubitak.gov.tr The extraction proceeds via a solvation mechanism, with the stoichiometry of the extracted species determined to be Pr(NO₃)₃·2Cyanex 921 and Pr(NO₃)₃·Cyanex 923. scispace.comtubitak.gov.trtubitak.gov.tr Comparative studies have shown that under similar conditions (0.5 M extractant), Cyanex 921 and Cyanex 923 achieve comparable extraction percentages of 92.6% and 92.8%, respectively. tubitak.gov.tr

Synergistic extraction, which involves using a mixture of two or more extractants, can significantly enhance the extraction efficiency and selectivity compared to the individual components alone. This enhancement results from the formation of a mixed-ligand complex that is more stable and more readily extracted into the organic phase.

Several synergistic systems have been investigated for Pr(III) extraction from nitrate media. A binary mixture of Cyanex 921 and Cyanex 923 in kerosene has been shown to be effective for the extraction of both praseodymium and neodymium. iaea.orguctm.edu Another studied system involves the combination of a neutral extractant, TBP, with a quaternary ammonium salt, Aliquat-336. iaea.org This mixture was found to extract negatively charged nitrate complexes of praseodymium, with the synergic species identified as M(NO₃)₄⁻L⁺·TBP. iaea.org

Mixtures of tri-n-octyl(methyl)ammonium nitrate (TOMANO₃) and TBP in toluene have also demonstrated a significant synergistic effect in the extraction of various rare earth elements, including praseodymium, from nitrate solutions. nih.govresearchgate.net Furthermore, the combination of an acidic extractant, Cyanex 272, with an amine-based extractant, Alamine 336, yielded a high synergistic factor of 14.2 for praseodymium. mdpi.com These synergistic systems offer a promising avenue for improving the separation factors between adjacent rare earth elements.

Novel Ligands for Enhanced Selectivity (e.g., DGA-Derived Macrocyclic Crown Ethers)

The development of novel ligands is crucial for enhancing the selectivity of praseodymium separation. Among these, diglycolamide (DGA)-derived ligands have shown considerable promise for extracting trivalent f-elements. nih.gov A synergistic "tug of war" strategy has been reported, employing a combination of a lipophilic DGA and a hydrophilic ligand with opposing selectivities to magnify the separation of adjacent lanthanides like neodymium (Nd) and praseodymium (Pr). acs.org In this system, the DGA, as a neutral ligand, facilitates the extraction of lanthanides from a high nitrate concentration aqueous phase into an organic phase by co-extracting three nitrate counterions. acs.org By optimizing the concentrations of the ligands and nitric acid, a high selectivity for the Nd-Pr pair can be achieved. For instance, a selectivity factor of 4.9 ± 0.2 for Nd–Pr was obtained when separating a solution containing 2.5 mM of each element, using 13 mM of a hydrophilic bis-lactam-1,10-phenanthroline ligand in 1 M HNO₃ and 0.1 M of a DGA ligand in the organic phase. acs.org

Furthermore, research into DGA-arm-grafted macrocyclic aza-crown ethers, such as Cr6DGA, has provided insights into the separation of trivalent lanthanides and actinides. nih.gov These ligands combine the properties of DGA moieties with the size-selectivity of crown ethers. nih.gov Studies on the extraction of americium(III) and europium(III) from nitric acid medium have shown that the introduction of a crown ether structure can enhance selectivity for trivalent lanthanide ions compared to traditional DGA ligands like N,N,N’,N’-tetraoctyl-diglycolamide (TODGA). nih.gov While this specific research focused on Eu/Am separation, it highlights the potential of this class of compounds for fine-tuning the separation of adjacent trivalent lanthanides like praseodymium. nih.gov

Advanced Separation Technologies

Beyond novel ligands, advancements in separation process technology are key to improving the efficiency of praseodymium purification from nitrate solutions.

Hollow Fiber Supported Liquid Membrane (HFSLM) technology is an advanced separation method that combines solvent extraction and membrane permeation into a single process. mdpi.com This system utilizes a microporous hollow fiber membrane, the pores of which are impregnated with an organic solution containing a carrier (extractant). researchgate.net The organic liquid membrane separates the aqueous feed solution, containing the metal ions to be separated, from an aqueous stripping solution. researchgate.net HFSLM systems offer a very high surface area-to-volume ratio, leading to efficient mass transfer with significantly lower solvent inventory compared to conventional solvent extraction. mdpi.com

The recovery of praseodymium from mixed rare earth solutions has been demonstrated using HFSLM with bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272) as the carrier. researchgate.net In these systems, the rate-controlling step is often the diffusion of the praseodymium ions through the aqueous boundary layer between the feed solution and the liquid membrane. researchgate.net While some studies have utilized hydrochloric acid as a stripping agent, the fundamental principles are applicable to nitrate-based systems. researchgate.net For instance, the separation of other lanthanides, like europium, from nitrate media has been successfully achieved using HFSLM, demonstrating the technology's viability for processing nitrate solutions relevant to nuclear waste treatment. scirp.orgresearchgate.net The mass transfer coefficient in these systems is a key parameter, and research has shown that the organic-phase mass-transfer coefficient can be significantly higher than the aqueous-phase coefficient, indicating that diffusion through the aqueous film layer controls the separation rate. researchgate.net

Extraction chromatography is a powerful technique that combines the selectivity of solvent extraction with the efficiency of a chromatographic process. diva-portal.org In this method, a stationary phase is functionalized with an extractant, and the separation of a mixture of rare earth elements, including praseodymium, is achieved by eluting them through a column with a mobile phase, typically nitric acid. diva-portal.org

Studies have utilized High-Performance Liquid Chromatography (HPLC) columns modified with extractants like HDEHP (di-(2-ethylhexyl)phosphoric acid) and HEHEHP (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) to separate a mixture of lanthanum, cerium, praseodymium, neodymium, and other rare earths. diva-portal.org The elution is performed using nitric acid, and the separation performance can be optimized by adjusting the eluent concentration and elution mode (isocratic or gradient). diva-portal.org Research has shown that a column containing a mixture of HDEHP and HEHEHP can yield good resolution for the lightest rare earths, including praseodymium and its neighbors, lanthanum, cerium, and neodymium. diva-portal.org

Selective Separation and Purification of Praseodymium(III)

The ultimate goal of these processes is the selective separation and purification of praseodymium(III) from other elements with very similar properties, particularly other light rare earth elements and actinides.

The separation factor (β) is a measure of the ability of a separation process to separate two different elements. It is defined as the ratio of their distribution coefficients (D). The separation of praseodymium from its adjacent rare earths—lanthanum, cerium, and neodymium—is particularly challenging. Various solvent extraction systems operating in nitrate media have been investigated to improve these separation factors.

For instance, using a synergistic mixture of methyltrioctylammonium nitrate (TOMANO₃) and tri-n-butyl phosphate (TBP), the separation factors can be tuned by altering the composition of the organic phase. nih.gov In one study, Pr(III) was more effectively extracted than Ce(III), with separation factors (βPr/Ce) ranging from approximately 1.5 to 2.3. nih.gov For the Pr(III)/Nd(III) pair, Nd(III) is typically more effectively extracted, but high separation efficacy can be achieved, with βNd/Pr values ranging from 2.2 to 4.9 depending on the TOMANO₃-TBP composition. nih.govnih.gov The separation of La(III) from Pr(III) is also feasible, with high βLa/Pr values observed in specific TOMANO₃-TBP concentration ranges. nih.gov The use of the complexing agent ethylenediaminetetraacetic acid (EDTA) in the aqueous phase in conjunction with an ionic liquid extractant has been shown to improve the Pr/Nd separation factor to 2.9. mdpi.com

Below are tables summarizing separation factors from various studies.

Separation Factors (β) for Praseodymium (Pr) vs. Lanthanum (La) and Cerium (Ce)

Element PairSeparation Factor (β)Extraction SystemAqueous MediumReference
Pr/Ce~1.5 - 2.3TOMANO₃ - TBPWeakly acidic nitrate nih.gov
La/PrHigh values observedTOMANO₃ - TBP (0.15–0.20 mol/L TOMANO₃)Weakly acidic nitrate nih.gov

Separation Factors (β) for Praseodymium (Pr) vs. Neodymium (Nd)

Element PairSeparation Factor (β)Extraction SystemAqueous MediumReference
Nd/Pr1.3 - 1.5TOMANO₃ - TBPWeakly acidic nitrate nih.gov
Nd/Pr2.2 - 4.9TOMANO₃ - TBPWeakly acidic nitrate nih.govsemanticscholar.org
Pr/Nd2.1Mextral® 336At (Nitrate form) with EDTANitrate (pH 3) mdpi.com

In the context of nuclear fuel cycles and the processing of certain rare earth ores, the separation of lanthanides like praseodymium from actinides such as thorium is essential. Solvent extraction from nitrate media is a common method for this separation.

The commercial extractants CYANEX 301 (bis(2,4,4-trimethylpentyl) dithiophosphinic acid) and CYANEX 302 (bis(2,4,4-trimethylpentyl) monothiophosphinic acid) have been investigated for the separation of Thorium(IV) from Praseodymium(III) in a kerosene diluent from a nitrate medium. akjournals.com The separation is based on the differential extraction behavior of the two extractants towards these metal ions. akjournals.com The stoichiometry of the extracted species and the effects of various parameters, including temperature, on the extraction equilibrium have been studied to optimize the separation process. akjournals.com The extraction efficiency of Th(IV) from nitric acid solutions generally follows the order Cyanex 272 > Cyanex 302 > Cyanex 301, which can be exploited for selective separation. mdpi.com

Kinetic Differentiation in Rare Earth Element Separation

In the separation of rare earth elements (REEs) from nitrate media, thermodynamic equilibrium is the most common basis for separation. However, exploiting the differences in the rates of extraction, a concept known as kinetic differentiation, offers a promising alternative for enhancing the separation of adjacent REEs, which is often a challenging task due to their similar chemical properties. This is particularly relevant for the separation of praseodymium from its neighbors, such as neodymium.

Research Findings on Kinetic Differentiation

Studies have shown that the separation of praseodymium and neodymium, one of the most challenging separations in the lanthanide series, can be enhanced by taking advantage of their different extraction kinetics. Research using the single drop technique to investigate the extraction of Pr(III) and Nd(III) from a nitrate aqueous solution with trialkylmethylammonium nitrate ([A336][NO3]) revealed a significant difference in their extraction rates. The findings indicated that the reaction rate constant for Pr(III) with the extractant was double that of Nd(III). This kinetic advantage for praseodymium provides a window for their separation by controlling the contact time between the aqueous and organic phases.

The mechanism behind this kinetic differentiation is rooted in the subtle differences in the physicochemical properties of the lanthanide ions, primarily their ionic radii and coordination chemistry. As the lanthanide series is traversed, the ionic radius decreases (the "lanthanide contraction"). This change in size affects the hydration sphere of the ions in the aqueous phase and the stability and formation rate of the metal-extractant complexes at the interface. For some extraction systems from nitrate media, a "negative sequence" is observed, where the lighter lanthanides, such as praseodymium, are extracted more efficiently than the heavier ones, which is contrary to what would be expected based solely on the lanthanide contraction. This phenomenon is attributed to the higher hydration energies of the smaller, heavier lanthanides, which presents a larger energy barrier to the dehydration step required for complexation with the extractant.

The addition of aqueous complexing agents, such as diethylenetriaminepentaacetic acid (DTPA), can further amplify these kinetic differences. By selectively complexing with one REE over another in the aqueous phase, the "free" metal ion concentration available for extraction is altered, thereby influencing the extraction rate. This "push and pull" system can be optimized to enhance the kinetic separation factor between adjacent REEs.

The time required to reach extraction equilibrium is a critical parameter in kinetic differentiation. For the solvent extraction of Pr(III) from an acidic nitrate medium using the neutral organophosphorous extractants Cyanex 921 and Cyanex 923, equilibrium was reached in 20 minutes. Operating at shorter contact times, before equilibrium is established, can capitalize on the faster extraction rate of one REE over another.

Data on Kinetic Parameters

The following tables present data related to the kinetic aspects of praseodymium separation from nitrate media.

Equilibrium Time for Praseodymium(III) Extraction
Extractant (0.1 M in Kerosene)Aqueous PhaseTime to Reach Equilibrium (minutes)Extraction of Pr(III) at Equilibrium (%)
Cyanex 9210.001 M Pr(III), 0.001 M HNO3, 0.1 M KNO32058.4
Cyanex 9230.001 M Pr(III), 0.001 M HNO3, 0.1 M KNO32057.6
Kinetic Comparison of Pr(III) and Nd(III) Extraction
Extractant SystemObservationKinetic Implication
[A336][NO3] in KeroseneThe reaction rate constant of Pr(III) is double that of Nd(III).Praseodymium can be selectively extracted over neodymium at shorter contact times.

These findings underscore the potential of kinetic differentiation as a powerful tool for the separation of praseodymium and other closely related rare earth elements from nitrate media. By carefully selecting the extractant system and controlling operational parameters such as contact time, it is possible to achieve separations that are not feasible based on thermodynamic equilibrium alone.

Spectroscopic and Advanced Analytical Characterization of Praseodymium Nitrate Systems

Vibrational Spectroscopy for Structural Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural intricacies of praseodymium nitrate (B79036) systems. By probing the vibrational modes of molecules, these methods offer valuable information on ligand-metal bonding and the dynamics of the crystal lattice.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. iitd.ac.in In the context of praseodymium nitrate, IR spectroscopy is particularly adept at characterizing the coordination of the nitrate ligands to the praseodymium metal center. The vibrational frequencies of the nitrate ion are sensitive to its coordination mode (e.g., monodentate, bidentate, or bridging), providing a diagnostic tool for determining the metal-ligand bonding arrangement.

The interaction between the praseodymium ion and the nitrate ligands, as well as other coordinated ligands (like water or organic molecules), influences the vibrational frequencies of the bonds. Shifts in the characteristic vibrational bands of the nitrate group and the appearance of new bands corresponding to the Pr-O stretching modes can be correlated with the strength and nature of the coordination. For instance, increased electron density on a metal center can lead to more π-back-bonding to ligands like CO, resulting in a weakening of the C-O bond and a decrease in its stretching frequency. iitd.ac.in

Table 1: Typical Infrared Vibrational Modes in Praseodymium Nitrate Complexes

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
O-H Stretching (of coordinated H₂O)3200 - 3600Indicates the presence of water of hydration.
Asymmetric NO₃⁻ Stretch (ν₃)1300 - 1500Sensitive to the coordination mode of the nitrate group.
Symmetric NO₃⁻ Stretch (ν₁)1000 - 1050Often IR inactive in the free ion but can become active upon coordination.
Out-of-Plane Bend (ν₂)815 - 840Can shift upon coordination.
In-Plane Bend (ν₄)700 - 750Can split upon coordination, indicating a lowering of symmetry.
Pr-O Stretching200 - 400Direct evidence of the metal-ligand bond.

Note: The exact frequencies can vary depending on the specific coordination environment and the presence of other ligands.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. primescholars.com It provides information about the vibrational, rotational, and other low-frequency modes in a system. primescholars.com In the study of praseodymium nitrate systems, Raman spectroscopy is particularly valuable for investigating molecular vibrations and the dynamics of the crystal lattice. primescholars.commdpi.com

This technique can detect subtle changes in the molecular structure and bonding. For instance, in praseodymium-based pyrochlores, Raman scattering has been used to identify magneto-elastic coupling and phonon-electron scattering. arxiv.org The Raman spectrum of a crystalline praseodymium nitrate compound will exhibit sharp peaks corresponding to the various vibrational modes of the praseodymium-nitrate coordination sphere and the lattice phonons. The positions and widths of these Raman bands can provide insights into the crystal symmetry, disorder, and phase transitions. arxiv.org Delocalized vibrations that span the length of a molecule and involve both intra- and inter-molecular motions are typically found at lower frequencies (< 333 cm⁻¹) and can offer structural and environmental details. nih.gov

Electronic and Luminescence Spectroscopy

Electronic and luminescence spectroscopy are indispensable for probing the f-f electronic transitions within the praseodymium(III) ion. These techniques provide detailed information about the electronic energy levels, coordination environment, and energy transfer processes in praseodymium nitrate complexes and doped materials.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions. For lanthanide ions like praseodymium(III), the absorption spectra are characterized by sharp, narrow bands resulting from f-f transitions. stemed.site These transitions are formally forbidden by the Laporte rule, but they become partially allowed through vibronic coupling or distortions in the coordination sphere that remove the center of symmetry. stemed.site

The positions and intensities of these absorption bands are sensitive to the chemical environment around the Pr(III) ion. nih.gov This phenomenon, often referred to as the nephelauxetic effect, provides insights into the nature of the ligand-metal bond. Changes in the coordination number, symmetry of the coordination sphere, and the type of coordinating ligands can all lead to shifts in the absorption peak positions and changes in their intensities. nih.gov For example, the absorption band most suitable for the determination of praseodymium in nitrate solutions has been identified at 446 mμ. nist.gov

Table 2: Selected f-f Transitions of Pr(III) in Aqueous Solution

Transition from ³H₄ Ground State to Excited StateApproximate Wavelength (nm)
³P₂444
³P₁468
³P₀482
¹D₂589

Note: The exact wavelengths can vary with the solvent and ligand environment.

Praseodymium(III) ions can exhibit luminescence, emitting light upon excitation. The emission spectra of Pr(III) are complex, as emission can occur from multiple excited states, primarily the ³P₀ and ¹D₂ levels. tripod.com This results in several emission bands in the visible and near-infrared regions. tripod.com

A key aspect of the luminescence of praseodymium(III) complexes is the "antenna effect." In this process, an organic ligand absorbs excitation energy (typically in the UV region) and efficiently transfers it to the central Pr(III) ion, which then emits light. mdpi.com The efficiency of this energy transfer is highly dependent on the energy levels of the ligand's triplet state relative to the emissive levels of the praseodymium ion. tripod.com The choice of appropriate ligands can significantly enhance the luminescence intensity. mdpi.com

The luminescence of Pr(III) has been observed from both the ³P₀ and ¹D₂ excited states, with emission bands around 490, 605, 610, 645, 890, and 1060 nm. tripod.comresearchgate.net The relative intensity of emission from these two levels depends on the ligand. tripod.com For some complexes, emission is observed only from the ¹D₂ state at 605, 890, and 1060 nm. tripod.com

Table 3: Characteristic Luminescence Emission Bands of Pr(III) Complexes

TransitionApproximate Emission Wavelength (nm)
³P₀ → ³H₄~490
¹D₂ → ³H₄~605
³P₀ → ³H₆~610
³P₀ → ³F₂~645
¹D₂ → ³F₃~890
¹D₂ → ³F₄~1060

Note: The specific emission wavelengths and their relative intensities are highly dependent on the host matrix and the specific ligands coordinated to the Pr(III) ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in both solution and the solid state. However, the application of NMR to systems containing praseodymium(III) is complicated by the paramagnetic nature of the Pr(III) ion. wikipedia.org

Paramagnetic ions, like Pr(III), have unpaired electrons that create a strong local magnetic field. This leads to significant shifts in the NMR signals of nearby nuclei, known as hyperfine shifts. wikipedia.org These shifts can be several hundred parts per million (ppm), which is much larger than the typical chemical shift range for diamagnetic compounds. wikipedia.org The hyperfine shift is composed of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the observed nucleus, and the pseudocontact shift, which results from the magnetic anisotropy of the paramagnetic center. wikipedia.org

While the large shifts can spread out the NMR spectrum and potentially provide more structural information, the paramagnetism of Pr(III) also leads to very rapid nuclear relaxation. This causes significant broadening of the NMR signals, which can make it difficult to resolve fine details like scalar couplings. wikipedia.org Despite these challenges, paramagnetic NMR can provide valuable insights into the structure and bonding of praseodymium complexes. The large hyperfine shifts are sensitive to the geometric arrangement of the nuclei relative to the paramagnetic center, making NMR a useful tool for structural elucidation in these systems.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in understanding the thermal stability and decomposition pathways of praseodymium nitrate, particularly its common hydrated form, praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O).

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical insights into its thermal decomposition. The thermal decomposition of praseodymium nitrate hexahydrate is a multi-stage process.

The initial phase of decomposition involves the loss of water of hydration. Studies have shown that this dehydration occurs in several steps. For instance, five distinct dehydration steps have been observed at temperatures of 130°C, 180°C, 200°C, 230°C, and 250°C, ultimately leading to the formation of crystalline nitrate monohydrate.

Following dehydration, the anhydrous or partially hydrated praseodymium nitrate undergoes further decomposition. This process is complex and can involve the formation of intermediate oxynitrates. At higher temperatures, these intermediates decompose, releasing nitrogen oxides (such as NO, NO₂, and N₂O₅) and oxygen, to finally yield praseodymium oxide (Pr₂O₃ or other stoichiometric forms like PrO₁.₈₃₃) as the final solid residue. One proposed pathway suggests the decomposition of the monohydrate to Pr(NO₃)₂ at 340°C, which then decomposes to PrO₁.₈₃₃ at 465°C through various unstable, non-stoichiometric intermediates.

Another model for the decomposition of the hexahydrate suggests a complex, step-wise process that begins with the condensation of six moles of the monomer, Pr(NO₃)₃·6H₂O, into a cyclic cluster. researchgate.net This hexamer then gradually loses water and nitric acid, forming a series of amorphous oxynitrate intermediates. researchgate.net The removal of a 68% HNO₃–32% H₂O azeotrope occurs as a continuous process in the liquid phase. researchgate.net At elevated temperatures, these oxynitrates degrade, losing water, nitrogen dioxide, and oxygen, to form praseodymium oxide (Pr₂O₃). researchgate.net This oxide can then absorb atomic oxygen from the disproportionation of N₂O₅, resulting in a non-stoichiometric higher oxide, Pr₂O₃.₃₃. researchgate.net

A summary of the decomposition stages for Pr(NO₃)₃·6H₂O is presented in the table below.

Temperature (°C)ProcessResulting Product
130 - 250DehydrationCrystalline Pr(NO₃)₃·H₂O
340DecompositionPr(NO₃)₂
362DecompositionPrO₀.₂₅(NO₃)₂.₅
382DecompositionPr(O)₀.₅(NO₃)₂
400DecompositionPr(O)₀.₇₅(NO₃)₁.₅
430DecompositionPrO(NO₃)
465Final DecompositionPrO₁.₈₃₃

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to study the thermal transitions of materials, such as melting, boiling, and solid-state phase changes, by measuring the temperature difference or heat flow between a sample and a reference.

For praseodymium nitrate hexahydrate, DSC studies show an endothermic peak around 60°C, which corresponds to the melting of the salt in its own water of crystallization. wikipedia.org However, this event is not associated with any mass loss in the corresponding TGA curve. wikipedia.org Research indicates that praseodymium nitrate hexahydrate does not exhibit other solid-state phase transitions in the temperature range of 233–328 K (-40°C to 55°C). researchgate.net

The decomposition processes observed in TGA are also reflected in DTA and DSC curves as a series of endothermic events, corresponding to the energy absorbed during dehydration and the breakdown of the nitrate and oxynitrate species. The decomposition of praseodymium nitrate is characterized by multiple endothermic weight loss processes.

Morphological and Surface Characterization

The physical form and surface properties of praseodymium nitrate are crucial for its application in various fields, such as in the synthesis of catalysts and advanced materials.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and particle shape of solid materials. Praseodymium nitrate typically exists as a green crystalline solid. stanfordmaterials.com When precipitated from a solution, it can form distinct crystals. While detailed SEM micrographs of praseodymium nitrate are not widely available in the public domain, related studies on rare earth compounds provide insights into their potential morphology. For instance, praseodymium-doped materials have been shown to have a dense microstructure with minimal porosity and slight surface fusion of grains. One commercially available praseodymium(III) nitrate hexahydrate product is described as having a particle size in the range of 40-50 µm.

Surface Area and Porosity Measurements (e.g., BET analysis)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material through gas adsorption. This information is critical for applications involving surface reactions, such as catalysis.

Specific BET surface area and porosity data for praseodymium nitrate are not readily found in published literature. However, studies on materials where praseodymium oxide is supported on alumina indicate that the addition of praseodymium can lead to a decrease in the BET surface area, which is attributed to the plugging of the pores of the support material by the praseodymium oxide species. This suggests that the morphology and processing of praseodymium nitrate and its derivatives can significantly influence their surface properties.

Applications of Praseodymium Nitrate and Its Derivatives in Catalysis Research

Praseodymium-Based Materials as Heterogeneous Catalysts

Praseodymium oxides, derived from nitrate (B79036) precursors, are employed as catalysts in a range of important industrial reactions. alfachemic.com The most stable oxide form, Pr₆O₁₁, contains praseodymium in a mixed-valence state (Pr³⁺/Pr⁴⁺), which is a key characteristic for its catalytic activity. nanografi.com These materials are noted for their ability to easily release and incorporate lattice oxygen, making them suitable for redox reactions. researchgate.net

Nitrous Oxide (N₂O) Direct Decomposition Catalysis

Praseodymium is utilized as a component in mixed-oxide catalysts designed for the high-temperature decomposition of nitrous oxide (N₂O), a potent greenhouse gas. In one formulation, praseodymium oxide is incorporated into a cerium-lanthanum oxide base. google.com The inclusion of praseodymium, along with other rare earths or zirconium, enhances the thermal stability of the catalyst, allowing it to function effectively at temperatures above 1000°C. google.com

Methane (B114726) Oxidation Reactions

Praseodymium-based catalysts have been extensively studied for methane oxidation, a critical reaction for natural gas utilization and emissions control. Praseodymium oxide (PrOₓ) itself can catalyze the oxidative coupling of methane to produce more valuable C₂ hydrocarbons like ethane (B1197151) and ethene. epa.gov However, a significant portion of the reaction often proceeds in parallel, leading to the formation of carbon oxides. epa.gov

When used as a dopant in ceria-supported palladium catalysts, even a small amount of praseodymium can significantly enhance catalytic activity for methane oxidation. unibo.it The interaction between palladium oxide and praseodymium oxide is a key factor influencing performance. unibo.it Research indicates that strong PdO-PrOₓ interactions can retain palladium in its oxidized state, which may lower activity at high praseodymium concentrations. unibo.it Conversely, a limited amount of praseodymium doping in ceria creates a more active catalyst by promoting the coexistence of both reduced and oxidized palladium species. unibo.it Furthermore, praseodymium doping has been shown to increase the hydrophobicity of the catalyst, which reduces the inhibitory effect of water—a common issue in practical applications. unibo.itmanchester.ac.uk

A novel binary oxide, Pr₄PdO₇, has been identified as a highly effective catalyst for the combustion of methane at high temperatures. google.com This compound demonstrates excellent thermal stability and regenerative properties after exposure to temperatures that would typically cause decomposition. google.com

Catalyst SystemKey Research FindingReference
PrOₓ and Li/PrOₓCatalyzes oxidative coupling of methane. Li promotion stabilizes Pr³⁺ and suppresses total oxidation reactions. epa.gov
Pd supported on Pr-doped CeriaLow Pr content (10%) enhances activity by balancing Pd oxidation states and increases water resistance. unibo.it
Pr₄PdO₇Active for methane combustion above 600°C with superior thermal stability and regeneration capabilities. google.com

Selective Catalytic Reduction (SCR) of Nitrogen Oxides (NOx) with Ammonia (B1221849)

Praseodymium oxide (PrOₓ) is an active catalyst for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) using ammonia (NH₃) as the reducing agent, a critical technology for controlling emissions from stationary and mobile sources. nju.edu.cn The performance of PrOₓ catalysts can be significantly tuned through surface modifications, such as gas-phase sulfation. nju.edu.cn

CatalystTreatmentKey Finding on NOx ConversionReference
PrOₓUnsulfatedServes as the baseline for SCR activity. nju.edu.cn
Pr-S10 / Pr-S20Sulfated for 10-20 minLower NOx conversion and N₂ selectivity due to high efficiency of NH₃ oxidation. nju.edu.cn
Pr-S60Sulfated for 60 minAchieves optimal NH₃-SCR performance due to a balance of NH₃ adsorption and moderated oxidation. nju.edu.cn
Pr-S120Sulfated for 120 minMaintains good SCR performance by further hindering the oxidation of NH₃ to NOx. nju.edu.cn

Role of Praseodymium Doping and Promotion in Catalyst Design

Modification of Support Materials (e.g., Ceria, Nickel Oxide)

Nickel-Based Catalysts: Praseodymium significantly promotes the performance of nickel catalysts, particularly when they are supported on ceria. conicet.gov.ar For the water-gas shift reaction, Ni catalysts on Pr-doped ceria (PDC) are more active than those on pure ceria. conicet.gov.ar Praseodymium doping appears to suppress undesirable side reactions like methanation, thereby enhancing the selectivity towards the desired reaction. conicet.gov.ar Furthermore, praseodymium nickelate oxides, such as PrNiO₃ and Pr₂NiO₄₊δ, are being explored as advanced materials for electrocatalysis in applications like fuel cells, owing to their unique electronic and conductive properties. nanorh.comresearchgate.net

PropertyNi/CeO₂Ni/Ce₀.₉₅Pr₀.₀₅O₁.₉₇₅Effect of Pr DopingReference
Specific Surface Area (m²/g)41.654.3Increase mdpi.com
Ceria Crystallite Size (nm)10.38.6Decrease mdpi.com
Ni Dispersion (%)6.57.9Increase mdpi.com

Enhancement of Redox Properties and Oxygen Vacancy Formation

A primary reason for using praseodymium in catalyst design is its ability to enhance redox properties and generate oxygen vacancies. researchgate.net Praseodymium oxide is recognized as having one of the highest oxygen ion mobilities and concentrations of oxygen vacancies among all rare-earth oxides. researchgate.netresearchgate.net This is due to the facile redox cycling between Pr³⁺ and Pr⁴⁺. nju.edu.cn

When praseodymium is incorporated into a ceria lattice, it creates a greater concentration of oxygen vacancies compared to doping with other elements like zirconium. mdpi.com This is because the reduction potential of the Pr⁴⁺/Pr³⁺ couple is higher than that of Ce⁴⁺/Ce³⁺. ua.es The presence of these vacancies significantly improves the oxygen storage and supply capacity of the material, which is vital for oxidation reactions that follow a Mars-van Krevelen mechanism. researchgate.netresearchgate.net The enhanced reducibility and bulk oxygen mobility in Pr-doped materials lead to superior catalytic activity for reactions such as CO and propane (B168953) oxidation. researchgate.netconicet.gov.armdpi.com

Praseodymium Nitrate as Precursor for Catalytic Materials Synthesis

Praseodymium nitrate serves as a crucial and versatile precursor in the synthesis of a variety of catalytically active materials. Its solubility in water and alcohols, combined with its thermal decomposition characteristics, makes it an ideal starting material for methods such as co-precipitation, sol-gel synthesis, combustion, and impregnation. These methods allow for the preparation of nanostructured praseodymium oxides, mixed-metal oxides, and supported praseodymium-containing catalysts with tailored properties for specific catalytic applications.

The primary catalytic material derived from praseodymium nitrate is praseodymium oxide (Pr6O11), which is recognized for its notable oxygen storage capacity and redox properties. researchgate.net The synthesis route from praseodymium nitrate significantly influences the physicochemical properties of the resulting oxide, such as crystallite size, surface area, and morphology, which in turn dictate its catalytic performance.

Furthermore, praseodymium nitrate is instrumental in the synthesis of more complex catalytic systems, including praseodymium-doped ceria (PDC), perovskite-type oxides, and supported nickel catalysts. In these materials, the praseodymium component, introduced from the nitrate precursor, often enhances thermal stability, improves metal dispersion, and creates oxygen vacancies, all of which can lead to superior catalytic activity and selectivity.

Synthesis of Praseodymium Oxide (Pr6O11)

Nanostructured praseodymium oxide (Pr6O11) is a prominent catalyst synthesized from praseodymium nitrate through various methods, including calcination, sol-gel, citrate (B86180), and Pechini techniques. These methods yield nanocrystalline Pr6O11 with a cubic fluorite-like structure. The choice of synthesis method impacts the temperature required for the formation of the crystalline oxide phase and influences the final properties of the catalyst.

The catalytic activity of these synthesized praseodymium oxides has been notably demonstrated in the oxidation of carbon monoxide (CO). Research indicates that while the synthesis method has a minor effect on the maximum CO conversion, which reaches approximately 95-96% at around 550°C, all synthesized nano-oxides exhibit higher activity at moderate temperatures (350-500°C) compared to commercial Pr6O11. This enhanced activity is attributed to the influence of the synthesis method on the oxygen ion mobility within the catalyst structure.

Below is a summary of research findings on the synthesis of praseodymium oxide catalysts from praseodymium nitrate:

Synthesis MethodKey ParametersResulting Catalyst PropertiesCatalytic ApplicationPerformance Highlights
Calcination of Praseodymium NitrateDirect heating of the nitrate salt in air.Nanocrystalline Pr6O11 with a cubic fluorite structure.CO OxidationAchieves ~95-96% CO conversion at ~550°C.
Sol-Gel MethodUse of propylene (B89431) oxide as a gelation agent.Nanocrystalline Pr6O11.CO OxidationHigher activity than commercial Pr6O11 at moderate temperatures.
Citrate MethodComplexation with citric acid followed by calcination.Nanocrystalline Pr6O11.CO OxidationEnhanced oxygen ion mobility compared to commercial oxide.
Modified Pechini MethodPolymerization of a metal-citrate complex with ethylene (B1197577) glycol.Nanocrystalline Pr6O11.CO OxidationDemonstrates high activity in CO oxidation.

Synthesis of Praseodymium-Doped Ceria (PDC)

Praseodymium nitrate is a key precursor in the synthesis of praseodymium-doped ceria (PDC) catalysts, which are of significant interest for applications such as the water-gas shift (WGS) reaction. The introduction of praseodymium into the ceria lattice enhances the oxygen storage capacity and reducibility of the material. A common synthesis route is the urea (B33335) thermal decomposition method, followed by impregnation with other catalytically active metals like nickel (Ni) and copper (Cu).

Research has shown that nickel catalysts supported on PDC exhibit high activity in the WGS reaction, capable of achieving equilibrium CO conversion at temperatures above 350°C. The addition of praseodymium to the ceria support has been found to moderate the methanation side reaction, which can be a challenge with nickel-based catalysts.

The table below details research findings on the synthesis of PDC catalysts using praseodymium nitrate:

Catalyst CompositionSynthesis MethodKey ParametersResulting Catalyst PropertiesCatalytic ApplicationPerformance Highlights
Ni/PDCUrea thermal decomposition for PDC support, followed by impregnation of Ni.Varying praseodymium content in the PDC support.Increased surface reducibility and oxygen storage capacity compared to pure ceria.Water-Gas Shift (WGS) ReactionAchieves equilibrium CO conversion at temperatures >350°C. Pr doping moderates methanation.
Cu/PDCUrea thermal decomposition for PDC support, followed by impregnation of Cu.Varying praseodymium content in the PDC support.Enhanced oxygen mobility.Water-Gas Shift (WGS) ReactionLess active than Ni/PDC, but shows improved performance with Pr doping.

Synthesis of Perovskite-Type Catalysts

Praseodymium nitrate is utilized as the praseodymium source in the synthesis of perovskite-type catalysts, such as PrFe(1-x)CoxO3. The citrate method is a common approach for preparing these materials, involving the formation of a metal-citrate complex followed by calcination.

These praseodymium-based perovskites are being investigated for various catalytic applications. The partial substitution of iron with cobalt in the perovskite structure can influence the catalyst's structural and electronic properties, potentially enhancing its catalytic activity.

Key research findings on the synthesis of praseodymium-containing perovskite catalysts are summarized below:

Catalyst CompositionSynthesis MethodKey ParametersResulting Catalyst PropertiesPotential Catalytic Application
PrFe(1-x)CoxO3Citrate MethodVarying the Co doping level (x); Calcination at different temperatures.Formation of perovskite structure with tunable properties based on Co content.Various oxidation reactions.

Synthesis of Supported Nickel-Praseodymium Catalysts

Praseodymium nitrate is also employed as a precursor for the synthesis of supported nickel-praseodymium catalysts, such as Ni-Pr/SiO2. These catalysts are of interest for applications in biomass gasification, specifically for the reduction of tar. The synthesis typically involves the impregnation of a silica (B1680970) support with a solution containing both nickel and praseodymium nitrates, followed by drying and calcination.

The addition of praseodymium to the nickel-on-silica catalyst is intended to improve its performance and stability. While specific performance data is proprietary to catalyst manufacturers, the use of praseodymium nitrate as a precursor is a documented method for the preparation of these bimetallic catalysts.

The table below outlines the synthesis of supported Ni-Pr catalysts:

Catalyst CompositionSynthesis MethodKey ParametersResulting Catalyst PropertiesCatalytic Application
Ni-Pr/SiO2ImpregnationCo-impregnation of silica with aqueous solutions of nickel and praseodymium nitrates; Calcination temperature.Dispersion of Ni and Pr species on the silica support.Tar reduction in biomass gasification.

Praseodymium Nitrate in Advanced Materials Science and Engineering

Synthesis of Praseodymium-Containing Advanced Ceramic Materials

Praseodymium nitrate (B79036) is a key ingredient in the fabrication of advanced ceramics, where it is typically converted through calcination into praseodymium oxide (Pr₆O₁₁), the stable oxide form. keramikblech.com This oxide is then integrated into ceramic structures to impart specific desirable properties, such as color, high-temperature stability, and unique optical characteristics. The nitrate's high solubility in water and polar solvents makes it particularly suitable for synthesis methods like sol-gel processing and co-precipitation, which allow for a uniform distribution of the dopant within the ceramic host material. sigmaaldrich.com

Pigment and Colorant Development for Glass and Enamels

One of the most established applications of praseodymium, derived from praseodymium nitrate, is in the production of pigments for coloring glass, enamels, and ceramics. researchgate.netgoogle.com When praseodymium oxide is incorporated into a ceramic matrix, particularly in combination with zirconium dioxide and silicon dioxide, it produces a stable and intense yellow pigment known as praseodymium yellow or zircon-praseodymium yellow. gprareearth.comkeramikblech.comaxiommaterials.com This pigment is highly valued for its vibrant, clean color and excellent stability at the high temperatures required for firing ceramics and glass. researchgate.net

The process involves mixing praseodymium nitrate with other raw materials, such as zirconium and silicon compounds, and then calcining the mixture at temperatures between 850°C and 1,250°C. keramikblech.com During this heat treatment, the nitrate decomposes to form praseodymium oxide, which becomes encapsulated within the zircon (ZrSiO₄) crystal lattice that forms in situ. This encapsulation is crucial for the stability and color intensity of the pigment.

In addition to yellow pigments, praseodymium compounds are used to create other colors. For instance, praseodymium oxide imparts a yellow-green color to cubic zirconia, creating a gemstone simulant for peridot. researchgate.net In glass, praseodymium produces a distinctive yellow-green color and is a component of didymium glass, which is used in specialized safety goggles for welders and glassblowers to filter out harmful light. researchgate.netnasa.govnasa.gov

Table 1: Applications of Praseodymium Nitrate in Ceramic and Glass Coloration

Application AreaMaterial ComponentResulting ColorKey Properties
Ceramic PigmentsPraseodymium-doped Zircon (ZrSiO₄)Intense, clean yellowHigh-temperature stability, color consistency
Glass ColorationPraseodymium ions in glass matrixYellow to green-yellowFilters specific light wavelengths
EnamelsPraseodymium oxide dispersionBright yellowDurability, vibrant finish
Gemstone SimulantsPraseodymium-doped Cubic ZirconiaPeridot-like yellow-greenAesthetic coloration

High-Performance Ceramic Matrix Composites

Ceramic Matrix Composites (CMCs) are advanced materials designed for high-temperature structural applications, such as in aerospace and energy production, where materials must withstand extreme conditions. researchgate.net These composites consist of ceramic fibers embedded in a ceramic matrix, combining the heat resistance of ceramics with improved fracture toughness. axiommaterials.com

While direct large-scale application of praseodymium nitrate in CMC manufacturing is not widespread, its role as a precursor to praseodymium oxide allows for its use in modifying the properties of CMCs, particularly oxide-oxide CMCs (O-CMCs). Rare earth oxides, including praseodymium oxide, are investigated for use in the matrix of O-CMCs or as components of environmental barrier coatings (EBCs) that protect the composites from degradation in harsh, high-temperature environments. nasa.gov

The addition of rare earth oxides to the ceramic matrix can enhance thermal stability, control grain growth during sintering, and improve resistance to corrosion and water vapor attack at elevated temperatures. Praseodymium nitrate can be used in slurry-based or sol-gel processes to introduce a uniform dispersion of praseodymium oxide precursors into the composite structure before the final sintering or reaction bonding stage. researchgate.net This allows for the creation of CMCs with tailored properties for demanding applications like gas turbine engine components. nasa.gov

Integration into Optical and Optoelectronic Devices

The unique electronic structure of the praseodymium ion (Pr³⁺), with its shielded 4f electron shell, gives rise to sharp and distinct optical absorption and emission lines. sigmaaldrich.com This property is exploited in a range of optical and optoelectronic applications. Praseodymium nitrate is an excellent starting material for doping various host materials with Pr³⁺ ions because it can be easily dissolved and incorporated into crystal or glass structures with high purity. sigmaaldrich.comgprareearth.com

Phosphor Materials for Lighting and Display Technologies

Phosphors are luminescent materials that absorb energy and re-emit it as visible light. sigmaaldrich.com Rare-earth ions are commonly used as activators in phosphor materials for applications like fluorescent lamps and light-emitting diodes (LEDs). nasa.gov Praseodymium (Pr³⁺) is a versatile activator ion capable of emitting light in various regions of the visible spectrum, including red, green, and blue-green, depending on the host material it is doped into.

The synthesis of these phosphors often involves using praseodymium nitrate as the source of the Pr³⁺ dopant. It is mixed with the components of the host lattice (e.g., oxides, silicates, or phosphates) and heated to high temperatures. gprareearth.com The nitrate decomposes, and the praseodymium ions are incorporated into the crystal structure of the host material. The specific emission color and efficiency of the phosphor are determined by the interaction between the Pr³⁺ ions and the surrounding crystal field of the host.

Table 2: Examples of Praseodymium-Doped Phosphor Materials

Host MaterialExcitation SourceEmission ColorPotential Application
Y₂SiO₅UV/Blue LightGreenSolid-State Lighting (LEDs)
CaTiO₃UV LightGreenish-YellowMulticolor Displays
Ba₃Y(PO₄)₃Near-UVOrange-Red / Near-WhiteWhite LEDs (w-LEDs)
PLZT CeramicsBlue Light (450 nm)Green and RedOptically Active Ferroelectrics

Note: Emission characteristics can vary based on dopant concentration and synthesis conditions. gprareearth.com

Doping in Solid-State Laser Crystals

Solid-state lasers use a crystalline or glass host material doped with an active ion as the gain medium. Praseodymium (Pr³⁺) is an important dopant for solid-state lasers that can directly emit light in the visible spectrum, which is more difficult to achieve with other rare-earth ions like neodymium (Nd³⁺). Lasers based on Pr³⁺-doped crystals can produce output at various wavelengths, including red, orange, green, and blue.

Praseodymium nitrate is used during the crystal growth process to introduce Pr³⁺ ions into the host lattice. The Czochralski method is one common technique where the dopant, sourced from the nitrate, is added to the melt from which the crystal is pulled. The concentration of the dopant must be precisely controlled to achieve optimal laser performance. Fluoride-based crystals and glasses are often used as hosts for praseodymium because their low phonon energies reduce non-radiative decay, leading to more efficient laser operation. researchgate.net

Table 3: Selected Praseodymium-Doped Solid-State Laser Media

Host Crystal/GlassPump Wavelength RangeKey Emission WavelengthsLaser Color
YLiF₄ (YLF)Blue (~444 nm)639 nm, 523 nm, 607 nmRed, Green, Orange
LaF₃BlueVisible SpectrumVisible
SrAl₁₂O₁₉ (SRA)BlueBlue to Deep RedVisible
ZBLAN (Fluoride Glass)Blue (~470 nm)~635 nmRed

Source: Data compiled from research on visible solid-state lasers.

Photo-Optical Materials and Electrical Components

Beyond lasers and phosphors, praseodymium nitrate is a precursor for other specialized materials. It is used in the manufacture of photo-optical materials and certain electrical components. researchgate.net

An important application is in didymium glass, used for safety eyewear in high-temperature work, which contains both praseodymium and neodymium. researchgate.net The praseodymium in the glass strongly absorbs light in the yellow region of the spectrum, protecting the user's eyes from the intense sodium flare produced during glassblowing. axiommaterials.comnasa.gov

In electronics, praseodymium compounds are finding use in advanced ceramic materials with specific dielectric or conductive properties. For example, praseodymium-doped lead lanthanum zirconate titanate (PLZT) ceramics exhibit both ferroelectric and luminescent properties, making them multifunctional materials for sensors or optoelectronic devices. Additionally, research has explored praseodymium cuprates, synthesized from precursors like praseodymium nitrate, as potential cathode materials for intermediate-temperature solid-oxide fuel cells (SOFCs) due to their mixed ionic and electronic conductivity.

Development of Magnetic Materials

Praseodymium nitrate serves as a crucial precursor in the synthesis of advanced magnetic materials. Its primary role is in the production of high-purity praseodymium metal or oxide, which is then incorporated into powerful permanent magnet alloys. The thermal decomposition of praseodymium nitrate yields praseodymium oxide, which can be subsequently reduced to its metallic form for use in metallurgical processes.

Precursor for High-Strength Permanent Magnets

Praseodymium nitrate is integral to the manufacturing of neodymium-iron-boron (NdFeB) magnets, the strongest and most widely used type of rare-earth permanent magnets. lesscommonmetals.commpmaterials.com In the production of these magnets, praseodymium is often alloyed with neodymium. wikipedia.orgheegermaterials.com The raw rare-earth elements, including praseodymium derived from precursors like praseodymium nitrate, are combined with iron, boron, and other elements such as cobalt and dysprosium in a vacuum induction furnace to create a specialized alloy. e-magnetsuk.comstanfordmagnets.comstanfordmagnets.com

The addition of praseodymium to NdFeB magnets serves to enhance specific properties of the final product. It can improve the magnet's intrinsic coercivity (Hci), which is its resistance to demagnetization, as well as its corrosion resistance. e-magnetsuk.comstanfordmagnets.comdowellmagnet.com The manufacturing process involves melting the raw materials to form an alloy, which is then milled into a fine powder. This powder is pressed in the presence of a magnetic field to align the particles' magnetic domains, a process that establishes a preferred direction of magnetization, making the magnet anisotropic. e-magnetsuk.comstanfordmagnets.com The compacted material is then sintered to create a solid, high-strength magnetic product. stanfordmagnets.com The demand for these high-performance magnets is driven by their application in electric vehicle motors, wind turbines, and consumer electronics. mpmaterials.comwikipedia.org

Typical Composition of NdFeB Magnetic Alloy
ElementSymbolPercentage by Weight (%)
IronFe64.2 - 68.5
NeodymiumNd29 - 32
BoronB1.0 - 1.2
PraseodymiumPrOften alloyed with Nd
DysprosiumDy0.8 - 1.2
AluminumAl0.2 - 0.4
NiobiumNb0.5 - 1.0

Research in Solid Oxide Fuel Cells (SOFCs) Components

In the field of energy conversion, praseodymium nitrate is a key chemical precursor for developing advanced components for Solid Oxide Fuel Cells (SOFCs). SOFCs are devices that convert chemical energy directly into electrical energy with high efficiency and are typically constructed from ceramic materials, operating at high temperatures. rsc.orgfuelcellmaterials.com

Praseodymium nitrate is utilized to synthesize praseodymium-based oxides, which are effective cathode materials due to their mixed ionic and electronic conductivity. fuelcellmaterials.comacs.org One common technique is infiltration, where an aqueous solution of praseodymium nitrate is introduced into a porous electrode backbone. rsc.orgacs.org The component is then subjected to a high-temperature calcination process, which decomposes the nitrate salt into praseodymium oxide (PrOₓ) nanoparticles within the cathode structure. rsc.org

Effect of PrOₓ Infiltration on Cathode Polarization Resistance (Rₚ)
Temperature (°C)Rₚ of NSC Infiltrated Cathode (Ω cm²)Rₚ of PrOₓ-NSC Infiltrated Cathode (Ω cm²)
7000.100.05
6500.240.07
6000.370.09

Data derived from studies on Nd₀.₆Sr₀.₄CoO₃₋ᵟ (NSC) infiltrated cells. acs.org

Dielectric Thin Film Fabrication for Electronic Devices

Praseodymium nitrate is a precursor material for the fabrication of praseodymium-based thin films used in modern electronics, specifically as high-κ dielectric materials. wikipedia.org A dielectric is an electrical insulator that can be polarized by an applied electric field. appliedmaterials.com In semiconductor manufacturing, as transistors continue to shrink, the traditional silicon dioxide (SiO₂) gate dielectric has become too thin, leading to unacceptable leakage currents. wikipedia.orgnano-link.net High-κ dielectrics are materials with a higher dielectric constant (κ) than silicon dioxide, allowing for the fabrication of thicker, more reliable gate dielectrics that can still achieve the necessary capacitance. wikipedia.org

Praseodymium oxide (Pr₂O₃) has emerged as a promising high-κ material, exhibiting a dielectric constant in the range of 30-40, significantly higher than that of SiO₂ (κ ≈ 3.9). researchgate.net Praseodymium nitrate can be used to synthesize Pr₂O₃ thin films through various deposition techniques. For instance, a solution containing praseodymium nitrate can be used in chemical solution deposition methods, followed by thermal annealing to form the desired crystalline praseodymium oxide film on a substrate. Other methods include metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), where praseodymium-containing precursors are used to grow highly uniform films. cnr.itnih.gov The integration of praseodymium-based high-κ dielectrics is being explored for advanced metal-oxide-semiconductor (MOS) devices and other electronic components where high capacitance and low leakage current are critical. aip.org

Dielectric Constants (κ) of Various Materials
MaterialChemical FormulaDielectric Constant (κ)
Silicon DioxideSiO₂3.9
Silicon NitrideSi₃N₄7
Aluminum OxideAl₂O₃9
Hafnium DioxideHfO₂25
Praseodymium OxidePr₂O₃~30
Titanium DioxideTiO₂80

Environmental and Biological Research Applications of Praseodymium Nitrate

Analytical Applications of Praseodymium-Based Materials

Cataluminescence Sensing for Biomarkers (e.g., Acetophenone)

Praseodymium nitrate (B79036) serves as a crucial precursor in the synthesis of nanostructured praseodymium oxide (Pr6O11), a material that has demonstrated significant potential in the development of sensitive and selective gas sensors. One of the notable applications of this technology is in the detection of volatile organic compounds (VOCs) that are considered biomarkers for certain diseases. A key example is the detection of acetophenone in exhaled breath, which has been identified as a potential biomarker for breast cancer. mdpi.comnih.gov

The principle behind this application lies in cataluminescence (CTL), a phenomenon where the catalytic oxidation of an analyte on the surface of a material results in the emission of light. The intensity of this emitted light can be correlated to the concentration of the analyte. Nano-praseodymium oxide, synthesized from praseodymium nitrate hexahydrate, has been shown to be an effective catalyst for the oxidation of acetophenone, leading to a measurable CTL signal. mdpi.com

In a typical sensor fabrication process, praseodymium nitrate hexahydrate is used to create nano-praseodymium oxide particles through a controlled synthesis method, followed by calcination at high temperatures. mdpi.com These nanoparticles are then coated onto a ceramic heater, which forms the core of the CTL sensor. When a gas sample containing acetophenone is passed over the heated nano-Pr6O11 surface, the acetophenone molecules are catalytically oxidized, generating a luminescent signal that is detected by a photomultiplier tube. mdpi.com

Detailed Research Findings:

Research has focused on optimizing the operating conditions of the praseodymium oxide-based sensor to achieve the highest sensitivity and selectivity for acetophenone. These parameters include the operating temperature, the flow rate of the carrier gas, and the specific wavelength for detecting the luminescence.

Under optimized conditions, a sensor utilizing nano-praseodymium oxide demonstrated a strong and linear response to acetophenone concentrations. mdpi.comnih.gov The sensor was found to be highly selective for acetophenone, showing minimal or no response to other common VOCs found in exhaled breath, such as alcohols (methanol, ethanol), aldehydes (formaldehyde, acetaldehyde), and aromatic compounds (toluene, xylene). mdpi.comnih.gov

The table below summarizes the key performance metrics of a nano-praseodymium oxide-based cataluminescence sensor for acetophenone detection.

ParameterValue
AnalyteAcetophenone
Linear Range15–280 mg/m³ (2.8–52 ppm)
Limit of Detection (S/N = 3)4 mg/m³ (0.7 ppm)
Correlation Coefficient (R²)0.9968
Optimal Detection Wavelength425 nm
Optimal Operating Temperature248 °C
Air Flow Rate230 mL/min
Data sourced from a study on cataluminescence sensing of acetophenone using nano-praseodymium oxide. mdpi.comnih.gov

The potential application of this sensor in a clinical setting was investigated by analyzing spiked human breath samples. The results indicated good recovery rates for acetophenone, suggesting the sensor's suitability for real-world applications in non-invasive disease screening. mdpi.com

The findings highlight the importance of praseodymium nitrate as a starting material for creating advanced sensing materials. The resulting nano-praseodymium oxide catalyst exhibits the necessary properties for the sensitive and selective detection of specific biomarkers, opening avenues for the development of novel diagnostic tools.

Future Research Directions and Emerging Frontiers

Exploration of Novel Praseodymium Nitrate (B79036) Derivatives with Tailored Functionalities

The synthesis of new praseodymium nitrate derivatives with precisely controlled properties is a key area of future research. Scientists are exploring the creation of novel complexes and materials where the functionality is tailored for specific applications.

Recent studies have demonstrated the synthesis of innovative praseodymium complexes with pyridine (B92270) nitrogen oxide ligands, which exhibit significant antimicrobial properties. These complexes, when incorporated into polymeric films, have shown a 100% inhibition rate against common bacteria at low concentrations. nih.gov This opens up possibilities for developing new antimicrobial materials for various applications.

Furthermore, praseodymium nitrate serves as a crucial precursor for synthesizing other functional materials. For instance, it is used to create praseodymium-doped molybdenum oxide thin films for gas sensing applications and functionalized UV-emitting nanocomposites for photodynamic cancer therapy. sigmaaldrich.com Research is also focused on synthesizing complexes of praseodymium nitrate with urea (B33335), which act as precursors for the solution combustion synthesis of nanoscale praseodymium oxides. researchgate.net These examples highlight the ongoing efforts to design and fabricate novel praseodymium nitrate derivatives with functionalities tailored for advanced technologies.

Sustainable and Green Chemistry Approaches for Praseodymium Extraction and Recycling

The increasing demand for rare earth elements, including praseodymium, has necessitated the development of sustainable and environmentally friendly methods for their extraction and recycling. Traditional methods often involve harsh chemicals and generate significant waste.

Current research is exploring several green chemistry approaches:

Supercritical Fluid Extraction: The use of supercritical carbon dioxide (scCO2) as a solvent for extracting praseodymium nitrate complexes with organophosphorus reagents is a promising green alternative. elsevierpure.com This method avoids the use of volatile organic compounds.

Macrocyclic Chelators: A novel class of cyclen-based macrocyclic chelators is being developed for the selective precipitation of lanthanides from aqueous solutions, which could lead to more sustainable recycling processes for materials like NdFeB magnets. nih.gov

Ionic Liquids: These are being investigated as green solvents for the separation of rare earth elements due to their low volatility and tunability. cinz.nz

Hydrometallurgical and Pyrometallurgical Routes: While traditional, research is ongoing to make these processes more sustainable by reducing energy consumption and chemical usage. mdpi.com Recycling of e-waste, a significant secondary source of rare earth elements, is a major focus, with efforts to improve the efficiency and environmental footprint of these recycling methods. proactiveinvestors.comresearchgate.net

Table 1: Comparison of Traditional vs. Green Extraction/Recycling Methods

Feature Traditional Methods (Hydrometallurgy/Pyrometallurgy) Emerging Green Methods (SFE, Chelators, Ionic Liquids)
Solvents Strong acids, organic solvents Supercritical CO2, water, ionic liquids
Energy Consumption High Generally lower
Waste Generation Significant acidic and organic waste Reduced waste, potential for solvent recycling
Selectivity Can be challenging, requires multiple steps High selectivity achievable through tailored chelators
Environmental Impact High Lower

In-Depth Mechanistic Understanding of Praseodymium-Catalyzed Reactions

A deeper understanding of the mechanisms underlying praseodymium-catalyzed reactions is crucial for designing more efficient and selective catalysts. Praseodymium's ability to cycle between different oxidation states and the presence of oxygen vacancies in its oxides are key to its catalytic activity.

Researchers are investigating the role of praseodymium in various catalytic processes:

Oxidation Reactions: Praseodymium oxides are effective catalysts for oxidation reactions, such as CO and propane (B168953) oxidation. mdpi.com The catalytic activity is often linked to the Mars-van Krevelen mechanism, where lattice oxygen from the praseodymium oxide participates in the reaction. researchgate.net

Water-Gas Shift Reaction: Praseodymium-doped ceria catalysts have shown high activity in the water-gas shift reaction, a critical process for hydrogen production. The presence of praseodymium enhances the number of oxygen vacancies, which facilitates the redox process at the ceria surface. mdpi.com

Decomposition of Sulfur Compounds: Praseodymium-promoted catalysts are being studied for the decomposition of methyl mercaptan. In this case, strong acid sites on the catalyst are believed to be the primary active centers. mdpi.com

Future studies will likely employ advanced in-situ and operando spectroscopic techniques to probe the catalyst surface under reaction conditions, providing a more detailed picture of the reaction intermediates and transition states.

Advanced Computational-Experimental Integration for Materials Design

The integration of computational modeling with experimental synthesis and characterization is becoming an indispensable tool for accelerating the discovery and design of new praseodymium-based materials.

Computational approaches are being used to:

Predict Electronic Structure: First-principles calculations are employed to understand the electronic structure of praseodymium and its compounds, which is fundamental to predicting their physical and chemical properties. osti.govaps.orgaps.org For instance, studies have investigated the electronic structure of praseodymium-doped silicon clusters and the pressure-induced volume-collapse transition in praseodymium metal. aps.orgnih.gov

Design Novel Materials: Computational methods can screen potential new materials with desired properties before they are synthesized in the lab, saving time and resources. This is particularly valuable for designing materials with specific catalytic or optical properties.

Understand Reaction Mechanisms: Density functional theory (DFT) and other computational methods can be used to model reaction pathways and elucidate the mechanisms of praseodymium-catalyzed reactions. chemrxiv.org

The synergy between computational predictions and experimental validation allows for a more rational and efficient approach to materials design, moving beyond trial-and-error methods.

Comprehensive Environmental Risk Assessment and Remediation Strategies

As the use of praseodymium and other rare earth elements increases, a thorough understanding of their potential environmental impact and the development of effective remediation strategies are of paramount importance.

Key areas of research include:

Environmental Risk Assessment: Studies are being conducted to assess the ecological risks of rare earth elements in various environmental compartments, such as soil and aquatic ecosystems. frontiersin.orgresearchgate.nete3s-conferences.orgnih.gov These assessments help in understanding the potential toxicity and setting environmental quality standards. Research has shown that the environmental risk of rare earth element mixtures can be significant in areas with industrial and mining activities. frontiersin.org

Remediation Strategies: Various techniques are being explored for the remediation of soil and water contaminated with rare earth elements. These include phytoremediation, adsorption, and the use of permeable reactive barriers. mdpi.comdouglaspartners.com.auepa.govresearchgate.net The development of cost-effective and efficient remediation technologies is a critical research goal.

Future research will focus on long-term monitoring of rare earth elements in the environment, understanding their biogeochemical cycles, and developing sustainable and effective remediation technologies to mitigate any potential adverse effects.

Q & A

Q. What are the standard methods for synthesizing praseodymium nitrate using nitric acid?

Praseodymium nitrate is synthesized by dissolving praseodymium oxide (Pr₆O₁₁) in concentrated nitric acid. Key steps include:

  • Calcination : Pre-treat Pr₆O₁₁ at 900–1000°C to remove adsorbed gases .
  • Dissolution : React calcined oxide with nitric acid (e.g., 14.6 mol/L) under heating (80–100°C) until complete dissolution .
  • Purification : Separate rare earth nitrates via solvent extraction (e.g., TBP or Aliquat 336) or fractional crystallization .
  • Crystallization : Isolate praseodymium nitrate hexahydrate by controlled evaporation .

Q. What factors influence the solubility of praseodymium nitrate in various solvents?

Praseodymium nitrate is highly soluble in polar solvents due to its ionic nature. Key factors include:

  • Solvent polarity : Solubility is highest in water, alcohols, and acetonitrile .
  • Temperature : Increased solubility at elevated temperatures (e.g., during synthesis at 80°C) .
  • Hygroscopicity : Nitrate salts may absorb moisture, affecting solubility in organic solvents .

Q. Which spectroscopic techniques are effective for characterizing praseodymium nitrate complexes?

  • ICP-AES : Quantifies praseodymium in composite oxides after nitric acid digestion .
  • IR/Raman spectroscopy : Identifies sulfate or nitrate vibrational modes in complexes like Pr₂(SO₄)₃ .
  • Photoluminescence : Evaluates doping effects in materials (e.g., WO₃:Pr³⁺) .

Q. What are the safety considerations when handling praseodymium nitrate in laboratory settings?

  • Thermal instability : Decomposition begins at 100°C; avoid prolonged heating .
  • Hygroscopicity : Store in airtight containers to prevent moisture absorption .
  • Acidic handling : Use PPE when working with nitric acid to prevent burns .

Advanced Research Questions

Q. How can researchers optimize the fractional crystallization process for praseodymium nitrate purification?

Historical methods required >100 crystallizations , but modern optimizations include:

  • Solvent extraction : Use TBP or HDEHP with Ca(NO₃)₂ to enhance separation efficiency .
  • pH control : Maintain nitric acid concentration (e.g., 5 vol.%) to prevent hydroxide precipitation .
  • Pre-equilibration : Pre-treat organic phases to stabilize extraction conditions .

Q. What experimental strategies mitigate inconsistencies in thermal decomposition data for praseodymium nitrate?

  • Controlled atmosphere TGA : Conduct thermal analysis under inert gas to avoid oxidation artifacts .
  • Calibration : Use reference materials (e.g., Pr₆O₁₁) to validate decomposition onset temperatures .
  • Reproducibility : Report detailed synthesis conditions (e.g., calcination temperature, nitric acid purity) .

Q. How do co-doping with praseodymium nitrate affect the photocatalytic properties of materials like WO₃?

  • Synthesis : Co-precipitate WO₃:Pr³⁺ using sodium tungstate and Pr(NO₃)₃ under acidic conditions .
  • Characterization : Compare photoluminescence intensity and bandgap shifts to assess doping efficacy .
  • Performance testing : Evaluate photocatalytic activity via dye degradation under UV/visible light .

Q. What methodologies resolve data contradictions in praseodymium ion desorption studies using different eluents?

  • Eluent screening : EDTA-Na₂ achieves 100% desorption, while NaCl or citric acid show lower efficiency .
  • pH optimization : Adjust eluent pH to avoid re-precipitation (e.g., pH 3–4 for EDTA) .
  • Kinetic studies : Model desorption rates using Langmuir isotherms to identify rate-limiting steps .

Q. How is ICP-AES employed to quantify praseodymium in composite oxides?

  • Sample digestion : Decompose oxides with HNO₃, H₂O₂, and HF, followed by sulfuric acid smoking .
  • Calibration : Prepare standards with known Pr concentrations (0.1–100 ppm) .
  • Interference correction : Use matrix-matched standards to account for Ce/Zr background .

Q. What are the challenges in maintaining stoichiometric control during praseodymium-based perovskite synthesis?

  • Precursor solubility : Dissolve Pr₆O₁₁ in nitric acid (5 vol.%) at 80°C to ensure complete reaction .
  • Stoichiometric mixing : Use acetic acid and DMF to stabilize metal ions in solution .
  • Calcination : Optimize temperature (e.g., 900°C) to prevent phase segregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.